Sodium heparin
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H41NO34S4 |
|---|---|
Molecular Weight |
1039.9 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5R,6S)-6-[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-sulfooxyoxan-3-yl]oxy-2-hydroxy-4-(sulfomethyl)-5-sulfooxyoxan-3-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H41NO34S4/c1-4(28)27-7-9(30)8(29)6(2-52-63(43,44)45)53-24(7)56-15-10(31)11(32)25(58-19(15)21(36)37)55-13-5(3-62(40,41)42)14(60-64(46,47)48)26(59-22(13)38)57-16-12(33)17(61-65(49,50)51)23(39)54-18(16)20(34)35/h5-19,22-26,29-33,38-39H,2-3H2,1H3,(H,27,28)(H,34,35)(H,36,37)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19-,22-,23?,24+,25+,26-/m0/s1 |
InChI Key |
ZFGMDIBRIDKWMY-PASTXAENSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@H](O[C@@H]3O)O[C@H]4[C@@H]([C@H](C(O[C@H]4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3O)OC4C(C(C(OC4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O |
Synonyms |
alpha Heparin alpha-Heparin Heparin Heparin Sodium Heparin, Sodium Heparin, Unfractionated Heparinic Acid Liquaemin Sodium Heparin Unfractionated Heparin |
Origin of Product |
United States |
Historical Trajectories and Modern Research Significance of Sodium Heparin
The journey of sodium heparin from a laboratory curiosity to an indispensable research tool is a testament to a century of scientific investigation. Its discovery in 1916 by Jay McLean, a medical student at Johns Hopkins University, was incidental to his work on pro-coagulant substances. edpsciences.orgwikipedia.org Initially isolated from canine liver cells, the substance was named "heparin" by William H. Howell, under whose guidance McLean was working. ub.eduwikipedia.org Early work focused on purifying this water-soluble polysaccharide anticoagulant, and by the 1930s, improved purification methods led to the first clinical trials. researchgate.net
The elucidation of heparin's structure proved to be a complex challenge, but by the 1960s, the basic repeating disaccharide unit was established. researchgate.net It is primarily composed of alternating units of a uronic acid (either L-iduronic acid or D-glucuronic acid) and D-glucosamine, with extensive sulfation at various positions. researchgate.netedpsciences.org This high degree of sulfation gives heparin the highest negative charge density of any known biological macromolecule. researchgate.net
In modern research, this compound's significance has broadened considerably. Beyond its clinical use, it serves as a critical tool for studying a vast array of biological processes. Scientists utilize heparin to investigate protein-GAG interactions, which are fundamental to cell signaling, inflammation, viral pathogenesis, and cancer biology. researchgate.netnih.govmdpi.com Its ability to interact with a wide range of proteins—estimated to be over 250—makes it an invaluable probe for understanding the roles of endogenous heparan sulfate (B86663) proteoglycans in health and disease. researchgate.net Furthermore, research into non-anticoagulant forms of heparin is opening new avenues for therapeutic development in areas like oncology and inflammatory diseases, where the anticoagulant effects are not desired. nih.govnih.gov
Foundational Research Paradigms in Glycosaminoglycan Biology and Chemistry
Glycosaminoglycans (GAGs) are long, linear polysaccharides that are vital components of the extracellular matrix and cell surfaces, where they participate in a multitude of biological processes. acs.orgnih.gov The study of sodium heparin is deeply intertwined with the foundational principles of GAG biology and chemistry.
The core of heparin's structure is its repeating disaccharide unit, which is subject to extensive and variable sulfation. chemicalbook.com The most common disaccharide unit consists of a 2-O-sulfated iduronic acid and a 6-O-sulfated, N-sulfated glucosamine (B1671600). researchgate.net The specific pattern of sulfation along the polysaccharide chain is critical for its interaction with various proteins. chemicalbook.com For instance, the well-characterized interaction with antithrombin III, which is central to its anticoagulant activity, is mediated by a specific pentasaccharide sequence containing a rare 3-O-sulfated glucosamine residue. ahajournals.org
Table 1: Common Disaccharide Units in Heparin
| Uronic Acid | Glucosamine | Linkage |
|---|---|---|
| α-L-Iduronic acid (IdoA) | α-D-Glucosamine (GlcN) | (1→4) |
| β-D-Glucuronic acid (GlcA) | α-D-Glucosamine (GlcN) | (1→4) |
Data sourced from multiple biochemical studies on heparin structure.
The biosynthesis of heparin occurs in the Golgi apparatus of mast cells as a proteoglycan called serglycin. ub.edu A series of enzymatic modifications, including N-deacetylation/N-sulfation, epimerization of glucuronic acid to iduronic acid, and O-sulfation at various positions, results in the final highly sulfated heparin structure. nih.gov
Studying the interactions between heparin and proteins is a key paradigm in GAG research. A variety of biophysical and biochemical methods are employed for this purpose. researchgate.net
Table 2: Research Techniques for Studying Heparin-Protein Interactions
| Technique | Information Obtained |
|---|---|
| Surface Plasmon Resonance (SPR) | Kinetics (on/off rates) and affinity of binding. ahajournals.orgpeerj.com |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic data (enthalpy, entropy) and binding affinity. ahajournals.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information of the complex in solution. ahajournals.orgoup.com |
| Affinity Chromatography | Used to isolate and identify heparin-binding proteins. ahajournals.org |
| X-ray Crystallography | High-resolution 3D structure of the heparin-protein complex. ahajournals.org |
This table summarizes common methods used in the field.
These techniques, often used in combination, have been instrumental in mapping the binding sites on proteins and identifying the specific sulfation patterns on heparin required for interaction. oup.comnih.gov
Contemporary Challenges and Emerging Directions in Sodium Heparin Inquiry
Glycosaminoglycan Architecture of this compound
This compound is a member of the glycosaminoglycan (GAG) family, a class of linear, negatively charged polysaccharides. acs.org Its fundamental structure is built upon a repeating sequence of disaccharide units, which undergo extensive enzymatic modifications, leading to a high degree of structural diversity. nih.gov
Disaccharide Repeating Units and Linkage Region Characteristics
The backbone of heparin consists of repeating disaccharide units composed of a uronic acid, which can be either L-iduronic acid (IdoA) or D-glucuronic acid (GlcA), linked to a glucosamine (B1671600) (GlcN) residue. diva-portal.org These units are connected by α(1→4) glycosidic bonds. diva-portal.org The initial biosynthetic product is heparosan, a polymer of [→4)-β-D-glucuronic acid-(1→4)-N-acetyl-α-D-glucosamine-(1→]n. glycoforum.gr.jp This precursor undergoes a series of enzymatic modifications, including N-deacetylation and N-sulfation of the glucosamine, and C5-epimerization of glucuronic acid to iduronic acid. glycoforum.gr.jp
The predominant disaccharide unit in mature heparin is composed of a 2-O-sulfated iduronic acid linked to a 6-O-sulfated, N-sulfated glucosamine (IdoA2S-GlcNS6S). nih.gov However, variations in this basic structure are common, contributing to the molecule's heterogeneity. nih.gov
The heparin polymer is attached to a core protein via a specific linkage region with the tetrasaccharide sequence: GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser. glycoforum.gr.jp This linkage region serves as the primer for the polymerization of the repeating disaccharide units. glycoforum.gr.jp
Detailed Analysis of Sulfation Patterns and Positional Isomerism
The extensive sulfation of heparin is a key feature responsible for its high negative charge density and biological activity. nih.gov Sulfation can occur at several positions on the disaccharide unit: the 2-O position of iduronic acid, and the N-, 3-O, and 6-O positions of glucosamine. nih.gov The most common sulfation pattern is the trisulfated disaccharide, IdoA2S-GlcNS6S. nih.gov
The variability in the placement of sulfate groups leads to significant positional isomerism. researchgate.net For instance, within a single heparin chain, some glucosamine residues may be N-acetylated instead of N-sulfated, and the degree and position of O-sulfation can vary. diva-portal.org This microheterogeneity is not random but is believed to encode specific biological information, allowing heparin to interact with a wide array of proteins. nih.govnih.gov The average heparin disaccharide contains approximately 2.7 sulfate groups. nih.gov
| Position | Sugar Residue | Common Modification |
|---|---|---|
| 2-O | Iduronic Acid | Sulfate |
| N- | Glucosamine | Sulfate or Acetyl |
| 3-O | Glucosamine | Sulfate (rare but functionally significant) |
| 6-O | Glucosamine | Sulfate |
Conformational Flexibility and Iduronic Acid Dynamics in Solution
A unique characteristic of heparin's structure is the conformational flexibility of the L-iduronic acid (IdoA) residue. nih.gov Unlike most other hexopyranoses, which adopt a stable chair conformation, IdoA can exist in equilibrium between the 1C4 chair and the 2SO skew-boat conformations. oup.comcapes.gov.br This conformational flexibility is influenced by the surrounding sulfation pattern and its position within the polysaccharide chain. oup.com
Molecular Weight Distribution and Polydispersity of this compound
This compound is not a single molecular entity but a population of polysaccharide chains with a wide range of molecular weights. This polydispersity is a critical parameter in the characterization and standardization of heparin preparations. tandfonline.com
Oligosaccharide Profiling and Chain Length Heterogeneity
Heparin chains exhibit significant heterogeneity in their length, with molecular weights typically ranging from 3,000 to 30,000 Da, and an average molecular weight between 15,000 and 19,000 Da. researchgate.netnih.gov This variation in chain length arises from the biosynthetic process and subsequent purification methods.
Oligosaccharide profiling, which involves the analysis of smaller heparin fragments, is a powerful tool for characterizing this heterogeneity. nih.gov This can be achieved through controlled enzymatic or chemical depolymerization of heparin, followed by separation and analysis of the resulting oligosaccharides. nih.gov This approach provides detailed information about the distribution of different chain lengths and the prevalence of specific structural motifs within the heparin population. researchgate.net
Advanced Techniques for Molecular Weight Determination (e.g., Analytical Ultracentrifugation, SEC)
Accurate determination of the molecular weight distribution of heparin is essential for its quality control. nih.gov Several advanced analytical techniques are employed for this purpose.
Size Exclusion Chromatography (SEC) , also known as gel permeation chromatography, is the most common method for determining the molecular weight profile of polymers like heparin. mit.edu In SEC, molecules are separated based on their hydrodynamic volume as they pass through a porous gel. mit.edu For unfractionated heparin, SEC is often coupled with refractive index and light scattering detectors to obtain absolute molecular weight measurements without the need for specific calibration standards. mit.educhromatographyonline.com
Analytical Ultracentrifugation (AUC) is another powerful technique that can provide an independent measurement of molecular weight. mit.edu By observing the sedimentation behavior of molecules in a strong centrifugal field, AUC can determine the molecular weight and provide information about the sample's polydispersity. usp.org Results from AUC have shown excellent agreement with those obtained by SEC, validating the accuracy of both methods for heparin analysis. mit.edu
| Technique | Principle of Separation/Detection | Information Obtained |
|---|---|---|
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Molecular weight distribution, average molecular weights (Mw, Mn), and polydispersity index. mit.edu |
| Analytical Ultracentrifugation (AUC) | Measurement of sedimentation velocity or equilibrium in a centrifugal field. | Absolute molecular weight, information on polydispersity and conformation. usp.org |
Source-Dependent Structural Variations in this compound
The structure of heparin is not uniform; it exhibits variations based on the animal species and even the specific tissue from which it is extracted. researchgate.net These differences can have implications for its biological activity.
Comparative Structural Analysis of Porcine and Bovine Derived Heparins
Heparin sourced from porcine (pig) intestines and bovine (cow) tissues, such as lung and intestinal mucosa, display notable structural and compositional differences. nih.gov While both are primarily composed of repeating disaccharide units of uronic acid and glucosamine, the pattern and degree of sulfation, a key determinant of anticoagulant activity, vary. nih.govnih.govub.edu
Porcine intestinal heparin generally exhibits a higher degree of sulfation and, consequently, a higher anticoagulant potency compared to bovine intestinal heparin. researchgate.netresearchgate.net Bovine intestinal heparin is characterized as being less sulfated, with a particularly lower level of 6-O-sulfation. ub.edu It also has a higher proportion of 6-desulfated α-glucosamine units. researchgate.net These structural distinctions result in bovine heparin having a lower specific anti-Xa and anti-IIa activity. nih.gov
Two-dimensional nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating these differences, revealing distinct spectral fingerprints for porcine and bovine heparins. researchgate.net
| Feature | Porcine Intestinal Heparin (HPI) | Bovine Intestinal Heparin (HBI) |
| Anticoagulant Potency | Higher (approx. 180 IU/mg) researchgate.net | Lower (approx. 100-135 IU/mg) researchgate.netnih.gov |
| Degree of Sulfation | Higher ub.edu | Lower ub.edu |
| 6-O-Sulfation | Higher ub.edu | Lower ub.edu |
| 6-desulfated α-glucosamine units | Lower | Higher researchgate.net |
| Anti-Xa/Anti-IIa Activity | Higher nih.gov | Lower nih.gov |
Impact of Extraction and Purification Methodologies on Heparin Structure
The methods used to extract and purify heparin from animal tissues can introduce structural modifications. The industrial process is complex, often involving steps like proteolytic digestion, ion-exchange chromatography, and precipitation. mdpi.com These processes are typically proprietary secrets of manufacturers. mdpi.com
The choice of proteolytic enzymes (e.g., trypsin, papain, alcalase) and chemical treatments can influence the final structure and purity of the heparin product. mdpi.combiomedres.us Initial extraction protocols sometimes used low pH and high concentrations of ammonium (B1175870) sulfate for precipitation. mdpi.com Modern methods often rely on the high negative charge of heparin for purification using anion-exchange resins. biomedres.us
Characterization of Structurally Related Impurities in this compound
Given its biological origin and complex processing, this compound can contain various structurally related impurities. These can be endogenous, co-extracted from the source tissue, or process-related, arising from the manufacturing steps.
Detection and Quantification of Oversulfated Chondroitin (B13769445) Sulfate (OSCS)
Oversulfated chondroitin sulfate (OSCS) is a semisynthetic contaminant that has been identified in some heparin preparations. nih.gov It is not a naturally occurring impurity. Various analytical techniques have been developed for its detection and quantification.
Capillary electrophoresis (CE) is a robust method for determining OSCS levels. nih.gov One CE method involves the acidic hydrolysis of heparin and OSCS, followed by derivatization of the resulting hexosamines (glucosamine from heparin and galactosamine from OSCS) and separation. This technique can detect OSCS down to a level of 1% and has been used to quantify contamination levels as high as 39.7% in some samples. nih.gov Improved CE methods allow for the determination of OSCS down to the 0.05% (w/w) level. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. 1H-NMR can identify OSCS by a characteristic signal from its N-acetyl group. researchgate.net The limit of detection for OSCS by NMR can be as low as 0.1% relative to the heparin content. researchgate.net High-performance liquid chromatography (HPLC) with a strong anion-exchange (SAX) column is also utilized, with a reported limit of detection for OSCS at 0.03%. acs.orgresearchgate.net
| Analytical Method | Limit of Detection (LOD) / Quantification (LOQ) | Key Features |
| Capillary Electrophoresis (CE) | LOD: ~1% nih.gov, Improved Method LOD: 0.05% (w/w) researchgate.net | Involves hydrolysis and derivatization; can be highly specific with enzymatic treatment. nih.gov |
| Nuclear Magnetic Resonance (NMR) | LOD: 0.1% researchgate.net | Identifies characteristic signals of OSCS. researchgate.net |
| High-Performance Liquid Chromatography (HPLC-SAX) | LOD: 0.03%, LOQ: 0.1% acs.orgresearchgate.net | Uses strong anion-exchange columns for separation. acs.org |
| Molecular Beacon-Based Fluorescent Assay | 0.01% w/w acs.org | A rapid, enzyme-free method based on competitive binding. acs.org |
Analysis of Dermatan Sulfate and Other Endogenous Glycosaminoglycan Impurities
Dermatan sulfate (DS), also known as chondroitin sulfate B, is the most common natural impurity found in heparin, typically present at levels of 1-7%. nih.gov It is a glycosaminoglycan (GAG) composed of repeating disaccharide units of N-acetylgalactosamine and a uronic acid. researchgate.netnih.gov Other endogenous GAGs like chondroitin sulfate can also be present. researchgate.net
These impurities can be analyzed using techniques similar to those for OSCS. Capillary electrophoresis can separate and quantify dermatan sulfate, with some methods achieving detection down to 0.5% (w/w). researchgate.net 1H-NMR can also identify dermatan sulfate through its specific methyl signal. nihs.go.jp Weak anion exchange (WAX) chromatography coupled with NMR has been developed for the separation and identification of dermatan sulfate and chondroitin sulfate A from heparin. acs.org
Identification of Process-Related Structural Modifications (e.g., desulfation, epoxides, galacturonic moieties)
The chemical conditions during manufacturing can lead to modifications of the heparin structure itself, creating process-related impurities.
Desulfation: As mentioned, 2-O desulfation of uronic acids is a primary degradation mechanism, particularly under basic conditions. frontiersin.org This process can proceed through an epoxy intermediate. frontiersin.org Even heparin with an average of one modified (desulfated) disaccharide per chain can still meet pharmacopeial requirements. frontiersin.org
Epoxides and Galacturonic Moieties: The epoxy intermediate formed during 2-O desulfation can subsequently hydrolyze. This hydrolysis can either regenerate the iduronic acid or form a galacturonic acid residue, an unnatural moiety in heparin. frontiersin.org
Oxidative Modifications: The use of strong oxidizing agents, such as potassium permanganate, during manufacturing can lead to novel oxidative modifications of the heparin chain. nih.gov For example, specific N-acetylglucosamine residues can be oxidized, resulting in characteristic signals in the 1H NMR spectrum. nih.gov
These subtle structural changes can be identified and characterized using advanced analytical techniques, including various forms of chromatography and 2D NMR spectroscopy. nih.govfrontiersin.org
Enzymatic Pathways Governing Heparin Biosynthesis
The biosynthesis of heparin and heparan sulfate is a multi-step process that begins with the formation of a precursor polysaccharide chain, which is then extensively modified by a suite of Golgi-localized enzymes. glycoforum.gr.jppnas.org This intricate enzymatic assembly line is responsible for generating the vast structural diversity observed in these molecules, which in turn dictates their specific biological activities. rsc.orgnih.gov
Golgi-Localized Enzymes and Their Concerted Action
The modification of the heparin/heparan sulfate backbone is a highly orchestrated process carried out by several key enzymes residing in the Golgi apparatus. rndsystems.comrsc.orgmdpi.com These enzymes act in a sequential and concerted manner to introduce the characteristic structural features of heparin, such as N-sulfation, epimerization of uronic acids, and O-sulfation at various positions. glycoforum.gr.jp
N-Deacetylase/N-Sulfotransferases (NDSTs): The initial and critical modification step is catalyzed by bifunctional enzymes known as N-deacetylase/N-sulfotransferases (NDSTs). oup.comuniprot.org These enzymes first remove acetyl groups from N-acetylglucosamine (GlcNAc) residues within the growing polysaccharide chain and subsequently transfer a sulfate group to the newly exposed amino group, forming N-sulfoglucosamine (GlcNS). oup.comuniprot.org This N-sulfation is a prerequisite for most of the subsequent modifications. oup.com There are four known NDST isoforms in humans, with NDST1 being primarily responsible for heparan sulfate synthesis in most cells, while NDST2 is the key enzyme for the production of highly sulfated heparin in mast cells. rndsystems.comnih.gov
C5-Epimerase: Following N-sulfation, the D-glucuronic acid (GlcA) residues adjacent to the newly formed GlcNS units can be converted to L-iduronic acid (IdoA) by the action of D-glucuronyl C5-epimerase (GLCE). researchgate.netuniprot.orgdiva-portal.org This epimerization reaction is reversible and introduces conformational flexibility to the polysaccharide chain, which is crucial for creating specific protein-binding sites. researchgate.net The conversion of GlcA to IdoA is a key step in generating the structural diversity of heparin and heparan sulfate. researchgate.netdiva-portal.org
Sulfotransferases: A variety of sulfotransferases are responsible for the O-sulfation of the heparin/heparan sulfate chain, adding sulfate groups at specific positions on the monosaccharide units. sigmaaldrich.com These enzymes use 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the high-energy sulfate donor. sigmaaldrich.com The main types of O-sulfotransferases involved are:
Heparan Sulfate 2-O-Sulfotransferase (HS2ST): This enzyme transfers a sulfate group to the C2 position of IdoA and, to a lesser extent, GlcA residues. diva-portal.orgportlandpress.com
Heparan Sulfate 6-O-Sulfotransferases (HS6STs): These enzymes, with at least three isoforms identified, catalyze the sulfation at the C6 position of glucosamine residues. diva-portal.orgresearchgate.net
Heparan Sulfate 3-O-Sulfotransferases (HS3STs): This family consists of seven isoforms that add a sulfate group to the C3 position of glucosamine residues. nih.govpnas.org The action of specific HS3ST isoforms, particularly HS3ST1, is critical for creating the specific pentasaccharide sequence that confers high-affinity binding to antithrombin, the basis of heparin's anticoagulant activity. pnas.orgpnas.org
The concerted and often incomplete action of these enzymes results in the characteristic domain structure of heparan sulfate, with highly sulfated regions interspersed with areas of lower sulfation. sigmaaldrich.com
Table 1: Key Enzymes in Heparin/Heparan Sulfate Biosynthesis
| Enzyme Class | Specific Enzyme(s) | Function |
|---|---|---|
| N-Deacetylase/N-Sulfotransferases | NDST1, NDST2 | Catalyzes N-deacetylation of GlcNAc and subsequent N-sulfation to form GlcNS. rndsystems.comoup.com |
| Epimerase | D-glucuronyl C5-epimerase (GLCE) | Converts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). researchgate.netuniprot.org |
| O-Sulfotransferases | Heparan Sulfate 2-O-Sulfotransferase (HS2ST) | Adds sulfate to the C2 position of uronic acids (primarily IdoA). diva-portal.orgportlandpress.com |
| Heparan Sulfate 6-O-Sulfotransferases (HS6STs) | Adds sulfate to the C6 position of glucosamine residues. diva-portal.orgresearchgate.net | |
| Heparan Sulfate 3-O-Sulfotransferases (HS3STs) | Adds sulfate to the C3 position of glucosamine residues, crucial for anticoagulant activity. nih.govpnas.org |
Genetic and Molecular Regulation of Heparin/Heparan Sulfate Chain Elongation and Modification
The biosynthesis of heparin and heparan sulfate is a complex process regulated at multiple levels, including gene expression and the subcellular localization of the biosynthetic enzymes. mdpi.compnas.orgbiorxiv.org The expression of the genes encoding the biosynthetic enzymes is tightly controlled and can vary between cell types, leading to the production of structurally distinct heparan sulfate molecules. portlandpress.com
A key regulatory factor identified is the zinc finger protein ZNF263, which acts as a transcriptional repressor for key sulfotransferases, including HS3ST1. pnas.orgnih.govresearchgate.net In most cells, ZNF263 represses the expression of these genes, preventing the synthesis of anticoagulant heparin. biocompare.com However, in mast cells, the expression of ZNF263 is low, allowing for the high-level expression of the enzymes required for heparin production. pnas.orgnih.gov This discovery has opened new avenues for the bioengineering of heparin in cultured cells by targeting this regulatory factor. biocompare.com
Chemoenzymatic and Chemical Synthesis of Heparin Oligosaccharides and Analogs
The structural complexity and heterogeneity of heparin isolated from animal sources have driven the development of synthetic approaches to produce structurally defined oligosaccharides. nih.gov These methods, which combine chemical synthesis with enzymatic modifications, are crucial for studying structure-activity relationships and for developing new heparin-based therapeutics. researchgate.netdiva-portal.orgcreative-biolabs.com
Utilization of Heparosan as a Substrate for Enzymatic Modification
A prominent strategy in the chemoenzymatic synthesis of heparin involves the use of heparosan as a starting material. nih.gov Heparosan is a naturally occurring polysaccharide produced by certain bacteria, such as E. coli K5, and has a backbone structure identical to the unmodified precursor of heparin, consisting of repeating disaccharide units of GlcNAc and GlcA. nih.govspringernature.com
This bacterial polysaccharide provides a readily available and structurally defined scaffold that can be enzymatically modified in a controlled manner to introduce the desired sulfation patterns. nih.gov The process typically involves a series of enzymatic reactions using recombinant versions of the heparin biosynthetic enzymes (NDSTs, C5-epimerase, and various O-sulfotransferases) to convert heparosan into heparin-like molecules with specific biological activities. nih.govresearchgate.net This approach has been successfully used to generate heparinoids with potent anticoagulant activity. nih.gov
Strategies for Synthesizing Specific Sulfated Oligosaccharide Sequences
The synthesis of specific, structurally homogeneous heparin oligosaccharides is essential for understanding how particular sulfation patterns dictate biological function. nih.gov Both purely chemical and chemoenzymatic strategies are employed to achieve this goal. diva-portal.org
Chemical Synthesis: Purely chemical synthesis allows for precise control over the structure of the final product but is often a lengthy and complex process involving numerous protection and deprotection steps. nih.govnih.govacs.org This approach has been instrumental in producing complex structures, including the synthetic pentasaccharide fondaparinux. nih.gov Recent advancements have focused on developing more efficient methods, such as using modular building blocks and novel protecting group strategies, to assemble specific oligosaccharide sequences. nih.govacs.org
Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions. researchgate.netdiva-portal.org Typically, a core oligosaccharide backbone is constructed chemically or obtained from natural sources, and then a panel of recombinant sulfotransferases and epimerases are used to introduce specific modifications. researchgate.netacs.org This strategy allows for the generation of diverse libraries of heparin oligosaccharides with defined sulfation patterns. creative-biolabs.comacs.org By engineering the substrate specificity of biosynthetic enzymes, such as 6-O-sulfotransferases, researchers can achieve even finer control over the sulfation process and synthesize novel heparin structures with tailored biological activities. researchgate.net
Cellular Engineering Approaches for Recombinant Heparin/Heparan Sulfate Production
The reliance on animal sources for heparin production poses risks of supply chain contamination and shortages. americanpharmaceuticalreview.comnsf.gov This has spurred significant research into developing recombinant production platforms using cultured mammalian cells. americanpharmaceuticalreview.comsynthego.com The goal is to create a safe, reliable, and consistent source of bioengineered heparin. nih.gov
Chinese Hamster Ovary (CHO) cells are a common choice for this engineering effort as they are an industry standard for producing recombinant therapeutics and naturally produce heparan sulfate. nih.govamericanpharmaceuticalreview.com However, the HS from wild-type CHO cells is under-sulfated and lacks the specific structures required for anticoagulant activity. americanpharmaceuticalreview.com
The primary strategy involves genetically engineering these cells to mimic the heparin biosynthetic pathway of mast cells. nih.govnsf.gov This is a complex undertaking, as it requires the coordinated expression of over 20 enzymes. nih.govnsf.gov Key approaches include:
Overexpression of Key Enzymes: Engineering cells to overexpress critical enzymes that are either absent or expressed at low levels, such as 3-O-sulfotransferase (HS3ST1) and NDST2, to increase the degree of sulfation and generate the antithrombin-binding site. americanpharmaceuticalreview.comnsf.gov
Multiplex Genome Editing: Using tools like CRISPR/Cas9 to simultaneously modify multiple genes in the biosynthetic pathway. nsf.govsynthego.com This includes upregulating the expression of necessary sulfotransferases and knocking out genes that could lead to undesirable structures or contaminating polysaccharides like chondroitin sulfate. nsf.govsynthego.com
Targeting Transcriptional Regulators: Knocking down or knocking out repressor genes like ZNF263 to de-repress the expression of key heparin biosynthetic enzymes. pnas.orgnih.govbiocompare.com
These cellular engineering efforts have shown considerable promise, with studies demonstrating the production of recombinant heparin from engineered mastocytoma and CHO cells that exhibits anticoagulant potency comparable to or even exceeding that of porcine-derived heparin. americanpharmaceuticalreview.comnsf.govsynthego.com Recombinant yeast cells are also being explored as a potential production host. google.comwipo.intgoogleapis.com
Directed Modulation of Polysaccharide Composition and Sulfation Patterns in Engineered Cells
The therapeutic properties of heparin are intrinsically linked to its specific sulfation patterns. frontiersin.org Consequently, significant research has focused on manipulating the biosynthesis of heparin-like molecules in engineered cell lines to control their composition and sulfation, thereby tailoring their biological activities. Chinese Hamster Ovary (CHO) cells are a primary platform for this bioengineering work, as they are widely used for producing therapeutic proteins and naturally synthesize heparan sulfate, the precursor to heparin. nih.gov
Early efforts in CHO cells focused on overexpressing key enzymes that are deficient in these cells compared to heparin-producing mast cells. nih.gov Notably, N-deacetylase/N-sulfotransferase 2 (NDST2) and heparan sulfate 3-O-sulfotransferase 1 (Hs3st1) were identified as critical for conferring anticoagulant activity. nih.govmdpi.com NDST2 is crucial for introducing N-sulfo groups, a prerequisite for subsequent sulfation, while Hs3st1 adds the vital 3-O-sulfo group to the pentasaccharide sequence required for high-affinity binding to antithrombin (AT). nih.govfrontiersin.org
Research has demonstrated that co-expressing NDST2 and Hs3st1 in CHO cells leads to a significant increase in N-sulfation, AT binding, and anti-factor Xa activity. nih.gov However, the resulting polysaccharide often differs from pharmaceutical heparin, showing an overabundance of N-sulfated disaccharides but lacking the trisulfated disaccharides characteristic of highly active heparin. mdpi.comresearchgate.net This suggests that simply overexpressing enzymes is insufficient and that a more balanced modulation of the entire biosynthetic pathway is necessary. nih.gov
Further strategies involve a combination of gene overexpression and knockout. For instance, knocking out genes involved in competing glycosaminoglycan pathways, such as chondroitin sulfate biosynthesis, can redirect cellular resources towards heparan sulfate production. nsf.gov More advanced approaches utilize a "GAGome" library of engineered CHO cells with various knockouts and knock-ins of biosynthetic enzymes to produce a range of heparan sulfate structures. frontiersin.org This allows for a systematic study of how specific sulfation patterns, generated by different enzyme combinations, correlate with functional outcomes. creative-biolabs.com For example, studies have shown that cells expressing the HS3ST4 isoenzyme can produce heparan sulfate with potent anticoagulant activity but weak binding to platelet factor 4, potentially reducing the risk of heparin-induced thrombocytopenia. researchgate.net
| Engineered Cell Line | Key Enzymes Overexpressed | Observed Changes in Polysaccharide | Impact on Anticoagulant Activity | Reference |
| Dual-3 & Dual-29 | NDST2, Hs3st1 | Substantial increase in N-sulfo groups; GAG production increased 4.5 to 9-fold. | Significant increase in anti-factor Xa activity and ATIII binding. | nih.gov |
| CHO-gt31 | Golgi-targeted Hs3st1 | Increase in trisulfated disaccharides (TriS). | Increased anticoagulant activity. | researchgate.net |
| Engineered CHO-S® | NDST2, Hs3st1 | HS yield increased ~10-fold. | Anticoagulant activity increased ~100-fold. | nih.gov |
Development of Cell-Based Systems for Producing Homogeneous Heparin Variants
A major challenge with heparin derived from animal sources is its heterogeneity—it is a polydisperse mixture of polysaccharide chains with varying lengths and sulfation patterns. frontiersin.org This complexity makes quality control difficult and can lead to unpredictable biological effects. Cell-based production systems offer a promising path towards generating more homogeneous, structurally defined heparin variants.
One approach to achieve greater homogeneity is through the metabolic engineering of cell lines like CHO or mastocytoma cells. nsf.govnih.gov By precisely controlling the expression levels of the suite of ~20 biosynthetic enzymes, it is possible to guide the synthesis towards a more uniform product. frontiersin.org For example, a multiplex genome engineering strategy in mastocytoma cells, guided by gene expression profiling of natural heparin-producing mast cells, has been used to produce heparan sulfate with high anticoagulant potency. nsf.gov This involved not only overexpressing key sulfotransferases but also eliminating contaminating chondroitin sulfate by knocking out necessary enzymes in that pathway. nsf.gov The resulting product demonstrated anticoagulant activity exceeding that of porcine-derived heparin. nsf.gov
Another innovative strategy is the chemoenzymatic synthesis of heparin. This method uses a bacterially-produced, non-sulfated heparin precursor, such as heparosan from E. coli K5, as a starting material. nih.gov This precursor has the same backbone structure as heparin. nih.gov It is then modified in a series of controlled enzymatic reactions using recombinant biosynthetic enzymes to add specific sulfation patterns. nih.govdiva-portal.org This cell-free system allows for the production of bioengineered heparin with a defined structure and high activity. Recent developments have demonstrated the production of bioengineered heparin with anti-FXa activity of 246.09 IU/mg and anti-FIIa activity of 48.62 IU/mg using this method. nih.gov This approach provides a high degree of control over the final product, enabling the synthesis of heparin variants with tailored properties.
The combination of cell-based expression of recombinant enzymes and controlled enzymatic modification allows for the creation of heparin molecules with desired chain lengths and sulfation patterns, moving closer to the goal of producing homogeneous, next-generation heparin-based therapeutics. researchgate.net
| Source of Heparin/HS | ΔUA,2S-GlcNS,6S (Tri-sulfated) | Di-sulfated Disaccharides | Mono-sulfated Disaccharides | Un-sulfated Disaccharide | Reference |
| Engineered CHO Cells (Dual-expressing NDST2 & Hs3st1) | Virtually none | Not specified, but overabundance of N-sulfated disaccharides | Not specified | Not specified | researchgate.net |
| Recombinant Serglycin (Human Cells) | 19% | 34% | 32% | 15% | researchgate.net |
| USP Porcine Heparin (for comparison) | Very similar profile to bioengineered heparin from chemoenzymatic synthesis | Similar profile | Similar profile | Similar profile | pnas.org |
Molecular Interactions and Ligand Binding Mechanisms of Sodium Heparin
Protein-Glycan Interactions of Sodium Heparin
The ability of this compound to bind to a wide range of proteins underlies its significant biological activities. These interactions are often characterized by high affinity and specificity, leading to conformational changes in the target proteins and modulation of their functions.
Characterization of Binding Sites with Coagulation Factors and Inhibitors (e.g., Antithrombin III)
The primary anticoagulant effect of heparin is mediated through its interaction with antithrombin III (ATIII), a serine protease inhibitor (serpin) in the plasma. pathway.md Heparin binds to ATIII via a specific pentasaccharide sequence, which is present in about one-third of heparin molecules. ahajournals.org This binding induces a critical conformational change in ATIII, significantly accelerating its ability to inhibit key coagulation proteases, particularly thrombin (Factor IIa) and Factor Xa. pathway.mdrxlist.com The rate of thrombin inhibition is accelerated by 2000-4000 fold, while Factor Xa inhibition is enhanced by 500 to 1000 fold. wikipedia.org
The binding of the pentasaccharide to ATIII is a high-affinity interaction, with a dissociation constant (K_d) of approximately 50 nM at physiological pH and ionic strength. nih.gov Structural studies have revealed that the heparin-binding site on ATIII is a 50-Å long channel lined with key basic residues. nih.gov The pentasaccharide interacts through hydrogen bonding with several arginine (Arg) and lysine (B10760008) (Lys) residues, including Arg-47, Lys-125, and Arg-129. pnas.orgnih.gov Specifically, the binding involves residues in the D-helix (Lys-125, Arg-129), A-helix (Arg-46, Arg-47), and P-helix (Glu-113, Lys-114), as well as residues in an amino-terminus cleft (Lys-11, Arg-13). pnas.orgnih.gov This interaction causes an allosteric activation of ATIII, making its reactive site loop more accessible to target proteases. nih.govpnas.org
For the inhibition of thrombin, heparin acts as a template, requiring a chain length of at least 18 saccharide units to form a ternary complex by binding to both ATIII and thrombin simultaneously. ahajournals.orgpnas.org The heparin-binding site on thrombin, known as anion-binding exosite II, is located at the opposite pole from the active site and involves several basic amino acid residues. pnas.org In contrast, the inhibition of Factor Xa does not require this bridging mechanism; the conformational change in ATIII induced by the pentasaccharide binding is sufficient. ahajournals.orgpnas.org
The interaction between heparin and ATIII is also influenced by glycosylation. The β-isoform of antithrombin, which lacks a carbohydrate chain at Asn135, exhibits a higher affinity for heparin than the more abundant α-isoform. universiteitleiden.nl This is because the additional carbohydrate on α-antithrombin sterically hinders the conformational change required for high-affinity binding. universiteitleiden.nl
Table 1: Key Binding Parameters and Residues in Heparin-Coagulation Factor Interactions
| Interacting Molecule | Binding Site/Mechanism | Key Residues/Sequence | Dissociation Constant (K_d) | Reference |
|---|---|---|---|---|
| Antithrombin III (ATIII) | Specific pentasaccharide sequence | Arg-47, Lys-125, Arg-129, Arg-13, Lys-11, Arg-46, Lys-114 | ~10-50 nM | nih.govpnas.orgpnas.org |
| Thrombin (Factor IIa) | Anion-binding exosite II (bridging with ATIII) | Basic amino acid residues | ~1.5 µmol/L (for HMWH) | pnas.orgahajournals.org |
| Factor Xa | Allosteric activation of ATIII | N/A (no direct bridging needed) | N/A | pathway.mdahajournals.org |
Interactions with Growth Factors, Cytokines, and Chemokines: Binding Kinetics and Affinity Studies
This compound's interactions extend beyond the coagulation system to a variety of growth factors, cytokines, and chemokines. These interactions are crucial for regulating processes like cell growth, inflammation, and angiogenesis. Heparin binds to these signaling molecules, often protecting them from proteolysis, localizing their concentration, and modulating their interaction with cell surface receptors.
The binding affinity of heparin for these proteins varies widely, reflecting the diversity of their structures and functions. For example, heparin binds to basic fibroblast growth factor (bFGF or FGF2) with high affinity, forming a stable complex that enhances bFGF's biological activity. The interaction involves specific domains on both molecules, leading to the formation of a ternary complex with the FGF receptor.
Similarly, heparin interacts with various chemokines, which are small cytokines involved in cell trafficking. This binding can influence the formation of chemokine gradients, which are essential for directing immune cell migration. The electrostatic nature of these interactions is paramount, with the highly sulfated domains of heparin binding to positively charged regions on the chemokine surface. Studies have shown that the affinity of these interactions can range from the nanomolar to the micromolar level, depending on the specific chemokine and the size and sulfation pattern of the heparin chain.
Modulation of Cell Surface Receptor-Ligand Interactions (e.g., Fibroblast Growth Factor (FGF) receptor system)
This compound plays a critical role as a co-receptor in several signaling pathways, most notably the Fibroblast Growth Factor (FGF) system. FGFs are a family of growth factors involved in angiogenesis, wound healing, and embryonic development. For FGFs to signal effectively, they must form a ternary complex with their specific FGF receptors (FGFRs) and heparan sulfate (B86663) proteoglycans (HSPGs), of which heparin is a structural analog.
Heparin facilitates the dimerization of FGFRs, a crucial step for the activation of their intracellular tyrosine kinase domains. It achieves this by binding to both the FGF ligand and the FGFR, creating a stable 2:2:2 or 2:2:1 (FGF:FGFR:Heparin) complex. This "template" mechanism ensures the correct orientation and proximity of the receptor chains for trans-autophosphorylation and downstream signaling. The specific sulfation patterns of heparin are critical for this interaction, with certain patterns showing higher affinity and specificity for different FGF-FGFR pairs. This modulation is essential for controlling the spatial and temporal activation of FGF signaling in tissues.
Exploration of Heparin Binding to Transcription Factors (e.g., WWTR1 protein)
While heparin is primarily known for its extracellular interactions, emerging evidence suggests it can also influence intracellular processes by binding to nuclear and cytoplasmic proteins, including transcription factors. One such example is the transcriptional co-activator with a PDZ-binding motif (TAZ), also known as WW domain-containing transcription regulator protein 1 (WWTR1).
TAZ/WWTR1 is a key downstream effector of the Hippo signaling pathway, which regulates organ size and cell proliferation. Studies have indicated that heparin can directly bind to WWTR1. This interaction is thought to occur through electrostatic forces between the negatively charged heparin and positively charged domains on the WWTR1 protein. The functional consequence of this binding is the modulation of WWTR1's ability to interact with other transcription factors and regulate gene expression. This novel area of research suggests that heparin's biological activities may be more far-reaching than previously understood, potentially linking extracellular matrix components to direct nuclear signaling events.
Proteomics-Based Identification and Characterization of Novel Heparin-Binding Proteins (e.g., C-type Lectin 14a (CLEC14A))
The broad range of proteins that interact with heparin has led to the use of proteomics-based approaches to identify novel heparin-binding proteins and expand our understanding of heparin's functional interactome. A common technique is heparin-affinity chromatography, where a complex mixture of proteins is passed over a column with immobilized heparin. Proteins with affinity for heparin are retained and can then be eluted and identified using mass spectrometry.
These proteomics studies have successfully identified hundreds of heparin-binding proteins, many of which were not previously known to interact with glycosaminoglycans. One such protein identified is C-type Lectin domain family 14 member A (CLEC14A). CLEC14A is a transmembrane protein involved in angiogenesis. It has been shown to bind to heparin and other heparan sulfates, an interaction that is important for its role in cell-cell adhesion and vessel formation. Characterizing these novel interactions provides new insights into the molecular mechanisms underlying heparin's diverse biological effects and opens up potential new avenues for therapeutic intervention.
Metal Ion-Sodium Heparin Interactions
The structure and function of this compound are significantly influenced by its interactions with metal ions. As a highly anionic polymer, heparin readily binds cations. The sodium ions present in the therapeutic formulation of this compound are a result of this property, neutralizing the negative charges of the sulfate and carboxylate groups.
Beyond sodium, heparin can also interact with divalent cations such as calcium (Ca²⁺). These interactions can be critical for the structure of heparin itself and for its binding to proteins. Calcium ions can form bridges between different sulfate groups on the same or adjacent heparin chains, influencing the polymer's conformation and rigidity. This can, in turn, affect the affinity and specificity of heparin's interactions with proteins. For instance, the binding of heparin to certain coagulation factors is known to be modulated by calcium concentrations. The binding of thrombin to heparin, for example, is an ion exchange-type process where the release of bound counter-ions from the negatively charged heparin chain contributes to the binding energy. nih.gov The stability of the heparin-thrombin complex is suppressed by higher salt concentrations, which screen the electrostatic attractions. nih.gov
Investigation of Binding Affinities of Divalent and Trivalent Cations (e.g., Ca2+, Mg2+, Al3+)
The interaction between this compound and metal cations is a crucial determinant of its structure and subsequent biological activity. The high negative charge density of the heparin polymer, owing to its numerous sulfate and carboxylate groups, facilitates strong electrostatic interactions with positively charged ions. The strength of these interactions, or binding affinities, varies significantly between different cations, influenced by factors such as their charge and ionic radius.
Divalent cations like calcium (Ca2+) and magnesium (Mg2+) have been a primary focus of research. Studies have shown that these ions can induce conformational changes in the heparin chain. For instance, the binding of Ca2+ has been observed to promote a more ordered and rigid structure of heparin. The affinity of these cations is also dependent on the ionic strength of the surrounding medium.
Trivalent cations, such as aluminum (Al3+), exhibit a markedly stronger binding affinity for heparin compared to their divalent counterparts. This enhanced affinity is a direct result of their higher positive charge, which leads to more potent electrostatic attraction to the negatively charged sites on the heparin molecule. This strong binding can even induce the aggregation of heparin chains.
A summary of the binding characteristics of these cations is presented below:
| Cation | Ionic Radius (pm) | Charge | Relative Binding Affinity |
| Mg2+ | 72 | +2 | Moderate |
| Ca2+ | 100 | +2 | High |
| Al3+ | 53.5 | +3 | Very High |
Spectroscopic Monitoring of Metal Ion-Induced Structural and Conformational Changes
Spectroscopic methods are invaluable for observing the structural and conformational alterations in this compound that are induced by the binding of metal ions. Techniques such as circular dichroism (CD), nuclear magnetic resonance (NMR), and Fourier-transform infrared (FTIR) spectroscopy have provided detailed insights into these molecular changes.
Circular dichroism is particularly adept at detecting changes in the chiral environment and secondary structure of macromolecules. Research utilizing CD spectroscopy has demonstrated that the addition of Ca2+ ions can cause significant changes in the heparin spectrum, which is indicative of a transition to a more organized conformation. These changes are often observed as an increase in the molar ellipticity at specific wavelengths.
Nuclear magnetic resonance spectroscopy offers a high-resolution view of the local atomic environment within the heparin molecule. By monitoring changes in the chemical shifts of protons and carbon atoms, particularly those near the sulfate and carboxylate groups, researchers can pinpoint the specific sites of metal ion interaction.
Fourier-transform infrared spectroscopy allows for the observation of changes in the vibrational frequencies of heparin's functional groups. The binding of metal ions can lead to shifts in the characteristic absorption bands of the sulfate (S=O) and carboxylate (C=O) groups, providing direct evidence of coordination between the ion and these functional groups.
Computational Modeling of this compound-Ligand Interactions
Computational modeling has become an essential tool for dissecting the intricate interactions between this compound and its ligands at an atomic level. These methods complement experimental data by providing dynamic and energetic insights that are often difficult to obtain through laboratory techniques alone.
Molecular Dynamics Simulations to Elucidate Binding Modes and Conformational Dynamics
Molecular dynamics (MD) simulations allow scientists to create a virtual, moving model of the heparin molecule and its interactions with ligands like metal ions. These simulations can reveal the precise ways in which ions bind to the heparin chain, identifying the key amino acid residues and functional groups involved in the interaction.
MD studies on the binding of Ca2+ to heparin have shown that the ion can be coordinated by several anionic groups simultaneously, including both sulfate and carboxylate groups. These simulations also illustrate the dynamic nature of this binding, with the ion moving between different binding sites along the polymer. Furthermore, these models confirm experimental findings by showing that Ca2+ binding reduces the flexibility of the heparin chain, leading to a more compact structure.
Free Energy Calculations for Quantitative Assessment of Interaction Strength
To move beyond a qualitative description of binding, free energy calculations are employed to provide a quantitative measure of the strength of the interaction between this compound and its ligands. Methods such as umbrella sampling and thermodynamic integration, which are based on the trajectories from MD simulations, can be used to calculate the binding free energy.
These calculations offer a rigorous assessment of interaction strength and can be used to compare the binding affinities of different cations. For example, they can quantitatively explain why Ca2+ binds more strongly to heparin than Mg2+. The results of such calculations can be presented in a clear, tabular format.
An illustrative example of data that can be obtained from free energy calculations is shown below:
| Cation | Calculated Binding Free Energy (kcal/mol) |
| Mg2+ | -4.8 |
| Ca2+ | -6.5 |
These computational approaches, in synergy with experimental results, provide a robust framework for understanding the fundamental molecular interactions that govern the function of this compound.
Advanced Analytical Methodologies for Sodium Heparin Structural and Functional Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a wealth of qualitative and quantitative information about the molecular structure and dynamics of sodium heparin. nih.gov It is instrumental in identifying the compound, determining its composition, and detecting impurities. pnas.orgfederchimica.it Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed, with techniques like Heteronuclear Single Quantum Coherence (HSQC) being particularly useful for resolving complex spectra and quantifying the relative abundance of different residues. frontiersin.orgresearchgate.netrpi.edu
High-resolution proton (¹H) NMR is a cornerstone of heparin analysis, providing a unique fingerprint that allows for its identification and the assessment of its purity. The ¹H-NMR spectrum reveals characteristic signals corresponding to the different protons within the repeating disaccharide units of heparin. federchimica.it For instance, the signal for the N-acetyl group of heparin typically appears around 2.04 ppm. federchimica.itbfarm.de
This technique is highly sensitive to the presence of impurities, such as Dermatan Sulfate (B86663) (DS) and Oversulfated Chondroitin (B13769445) Sulfate (OSCS), which exhibit distinct N-acetyl proton signals at approximately 2.08 ppm and 2.15 ppm, respectively. bfarm.deipqpubs.com Beyond impurity profiling, ¹H-NMR, often in conjunction with 2D techniques like HSQC, is used for the detailed analysis of disaccharide composition. frontiersin.orgresearchgate.net By integrating the signals of anomeric protons and other diagnostic peaks, it is possible to quantify the relative amounts of different monosaccharide and disaccharide units, providing insight into features like the degree of sulfation and the ratio of iduronic acid to glucuronic acid. pnas.orgrpi.edu This level of detail is crucial for distinguishing heparin from different animal and tissue sources (e.g., porcine vs. bovine). rpi.edu
| Assignment | Compound | Typical Chemical Shift (ppm) |
|---|---|---|
| N-acetyl protons | Heparin | 2.04 (± 0.02) |
| N-acetyl protons | Dermatan Sulfate (DS) | 2.08 (± 0.02) |
| N-acetyl protons | Oversulfated Chondroitin Sulfate (OSCS) | 2.15 (± 0.02) |
| Anomeric proton (H1 of GlcNS) | Heparin | ~5.42 |
| Anomeric proton (H1 of IdoA2S) | Heparin | ~5.22 |
The interaction of heparin with metal ions is critical to its structure and function. Quadrupolar NMR serves as a sensitive tool to study these interactions. The ²³Na nucleus, being a quadrupolar nucleus with 100% natural abundance, is a particularly effective probe for monitoring the binding of various cations to this compound. nih.govresearchgate.net
Research has employed a ²³Na NMR-based competition assay to investigate the binding of divalent cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺), and the trivalent cation Aluminum (Al³⁺). researchgate.netnih.govmdpi.com In these experiments, the addition of other metal ions displaces sodium ions from the heparin polymer. This displacement is observed in the ²³Na NMR spectrum as a narrowing of the signal linewidth and a downfield chemical shift, moving closer to that of free NaCl. nih.govresearchgate.net This approach has demonstrated that there are at least two types of metal ion-binding sites on heparin with different affinities. nih.govmdpi.com For the lower affinity site, the binding order was determined to be Ca²⁺ > Mg²⁺ > Al³⁺. nih.govmdpi.com
Complementary to this, ²⁷Al NMR can be used as a direct probe to monitor the binding of aluminum ions to heparin, where changes in the ²⁷Al signal provide direct evidence of the interaction. mdpi.com This multinuclear quadrupolar NMR approach is invaluable for quantifying metal ion binding and understanding the different modes of interaction. nih.govmdpi.com
| Competing Ion Added | Observed Effect on ²³Na NMR Signal | Interpretation |
|---|---|---|
| Ca²⁺ | Signal narrows and shifts downfield | Ca²⁺ displaces Na⁺ from heparin, indicating competitive binding. |
| Mg²⁺ | Signal narrows and shifts downfield | Mg²⁺ displaces Na⁺ from heparin, indicating competitive binding. |
| Al³⁺ | Signal changes indicate displacement | Even weakly binding Al³⁺ is capable of displacing Na⁺ from heparin. |
The biological activity of heparin is intrinsically linked to its three-dimensional conformation. NMR spectroscopy provides detailed insights into the conformational dynamics of heparin in solution. The flexibility of the iduronic acid residue, which can exist in a dynamic equilibrium between different chair (¹C₄ and ²S₀) and skew-boat conformations, is a key feature of heparin's structure. oup.com
NMR parameters such as ³J-coupling constants and Nuclear Overhauser Effect (NOE) data are used as conformation-specific probes. nih.gov ³J-coupling values can be related to dihedral angles along the polysaccharide backbone, while NOEs provide information about inter-proton distances. nih.gov These experimental restraints are often used in conjunction with molecular dynamics (MD) simulations to build and refine atomistic models of heparin's conformational ensemble. nih.govresearchgate.net Studies on synthetic, homogeneous heparin pentasaccharides, such as Arixtra, have been particularly informative, allowing for detailed analysis of the conformation required for binding to proteins like antithrombin-III. nih.gov These combined NMR and computational approaches have shown that while the glycosidic linkages in heparin are relatively well-defined, the iduronate rings possess significant flexibility, which is crucial for protein recognition and biological function. oup.com
Quadrupolar NMR (e.g., 23Na NMR, 27Al NMR) for Ion Binding Studies
Chromatographic Techniques for Separation, Characterization, and Purity Profiling
Chromatographic methods are indispensable for the analysis of this compound, providing powerful means for separation, characterization, and the assessment of purity. pnas.orgnih.gov These techniques separate the heterogeneous mixture of polysaccharide chains based on their physicochemical properties, such as size and charge.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of heparin analysis, offering high resolution and rapid separation. rpi.edu It is widely used for detecting and quantifying impurities and for characterizing the oligosaccharide fragments that result from the enzymatic or chemical depolymerization of heparin. pnas.orgnih.govresearchgate.net
Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) is a primary method for the quality control of heparin. nih.gov It separates the highly negatively charged heparin molecules and their fragments based on their charge density. nih.govnih.gov The technique is particularly effective for the detection and quantification of process-related impurities and contaminants like Dermatan Sulfate and Oversulfated Chondroitin Sulfate. nih.govresearchgate.netpillbuys.com
In a typical SAX-HPLC setup, a salt gradient (e.g., using sodium chloride or sodium perchlorate) is used to elute the bound analytes from a polymeric SAX column. frontiersin.orgnih.govpillbuys.com This method has been optimized to achieve high sensitivity, with limits of detection (LOD) for OSCS reported as low as 0.03%. nih.govresearchgate.netpillbuys.com SAX-HPLC is also a standard method for oligosaccharide mapping, where heparin is first digested by enzymes (heparinases) into a mixture of smaller saccharides. nih.govfrontiersin.orgfrontiersin.org The resulting profile of di-, tetra-, and hexasaccharides provides a detailed fingerprint of the parent heparin's structure, allowing for batch-to-batch comparisons and the monitoring of structural modifications. frontiersin.orgfrontiersin.org
| Parameter | Description/Value |
|---|---|
| Stationary Phase | Polymer-based strong anion exchange (SAX) column |
| Mobile Phase | Gradient elution using buffered sodium chloride (e.g., 0.125 M to 2.5 M) |
| Detection | UV absorbance at ~215 nm (for intact GAGs) or ~232-234 nm (for heparinase-digested products) |
| LOD for OSCS | 0.03% |
| LOQ for OSCS | 0.1% |
| LOD for Dermatan Sulfate | 0.1% |
High-Performance Liquid Chromatography (HPLC) Systems
Weak Anion Exchange (WAX-HPLC) for Glycosaminoglycan Separation
Weak anion-exchange high-performance liquid chromatography (WAX-HPLC) serves as a valuable technique for the separation of glycosaminoglycans (GAGs) like heparin. In contrast to strong anion-exchange (SAX) chromatography, WAX-HPLC utilizes stationary phases with weakly acidic functional groups. This characteristic can offer alternative selectivity for heparin and related substances. thermofisher.comnih.gov
Research has demonstrated that WAX-HPLC can effectively separate heparin from impurities such as dermatan sulfate (DS) and oversulfated chondroitin sulfate (OSCS). thermofisher.comnih.gov Some methods have shown that the use of specific eluents, like those containing alkali perchlorates instead of sodium chloride, can lead to improved peak symmetry and reduced baseline drift with UV detection. nih.gov The technique has also been successfully coupled with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR), allowing for both separation and structural identification of heparin and its impurities online. nih.govcapes.gov.br
While SAX-HPLC is a more established method in pharmacopoeial monographs for heparin analysis due to its robust separation of potential contaminants, WAX-HPLC presents advantages such as the potential for shorter analysis times. nih.govmdpi.com However, the resolving power of WAX-HPLC may not be as high as SAX-HPLC for all related GAGs. nih.gov
Size-Exclusion Chromatography (SEC) for Molecular Weight Distribution Determination
Size-exclusion chromatography (SEC), also known as gel permeation chromatography, is the most prevalent method for determining the molecular weight (MW) and molecular weight distribution of this compound. usp.orgmit.edu This technique separates molecules based on their hydrodynamic volume, with larger molecules eluting earlier from the column than smaller ones. usp.org Given that heparin is a polydisperse polymer with a wide range of chain lengths, SEC is crucial for characterizing this heterogeneity. usp.orgmit.edu
The United States Pharmacopeia (USP) has incorporated SEC methods for the analysis of heparin sodium. These methods often employ a series of columns, such as TSK-GEL columns, and use a mobile phase like 0.1 M ammonium (B1175870) acetate (B1210297). mit.edu Detection is commonly achieved using a refractive index (RI) detector. mit.edu For accurate MW determination, the system is calibrated using well-characterized heparin standards, including broad standard calibrants with known weight-average (Mw) and number-average (Mn) molecular weights. usp.orgmdpi.com
Research findings indicate that SEC can effectively characterize heparin samples from different sources, such as porcine intestinal mucosa and beef lung, revealing minor differences in their molecular weight profiles. nih.gov A typical weight-average molecular weight for unfractionated heparin falls in the range of 15,000 to 19,000 Da. asnailtech.com
Interactive Table: Typical SEC Parameters for Heparin Analysis
| Parameter | Value/Description | Reference |
| Columns | TSK guard column, TSK SWXL 4000, TSK SWXL 3000 in series | mit.edu |
| Mobile Phase | 0.1 M ammonium acetate with 0.02% sodium azide | mit.edu |
| Flow Rate | 0.6 mL/min | mit.edu |
| Detector | Refractive Index (RI) | mit.edu |
| Temperature | 30 °C | mit.edu |
| Calibration | USP Heparin Sodium Molecular Weight Calibrant RS | asnailtech.com |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.govijsrtjournal.com This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. nih.govresearchgate.net
For heparin analysis, UPLC provides a powerful tool for achieving more detailed separations in a fraction of the time required by traditional HPLC methods. pharmtech.com The enhanced peak capacity and sensitivity of UPLC allow for the detection and quantification of a greater number of components within the complex heparin mixture. pharmtech.com This is particularly beneficial for fingerprinting analysis and identifying subtle structural variations between different heparin batches. mdpi.com
UPLC systems can be coupled with various detectors, including mass spectrometers, to provide comprehensive structural information. nih.gov The reduced solvent consumption and faster analysis times also make UPLC a more efficient and cost-effective technique for routine quality control of heparin. ijsrtjournal.comresearchgate.net
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary electrophoresis (CE) is a high-resolution separation technique that has proven to be highly effective for the analysis of intact heparin and its derivatives. nih.gov Separation in CE is based on the differential migration of charged molecules in an electric field, influenced by their charge-to-mass ratio. nih.gov This makes it particularly well-suited for the highly sulfated and negatively charged heparin molecules.
CE methods have been developed that can rapidly separate various low molecular weight heparins (LMWHs) and unfractionated heparin, revealing significant structural diversity. nih.gov The technique is sensitive enough to detect minor differences between batches and to monitor changes under stress conditions. nih.gov Optimized CE methods, often using high molarity phosphate (B84403) buffers, can achieve complete resolution of heparin from impurities like oversulfated chondroitin sulfate (OSCS) and dermatan sulfate in a single run. gimitec.comresearchgate.net
Key parameters in CE analysis of heparin include the composition and pH of the background electrolyte, applied voltage, and capillary dimensions. nih.govgimitec.com For instance, using a high concentration buffer like 600 mM lithium phosphate at a low pH can significantly improve resolution. gimitec.com
Interactive Table: Optimized CE Conditions for Heparin Impurity Analysis
| Parameter | Value/Description | Reference |
| Capillary | 25 µm i.d. x 56 cm effective length | researchgate.net |
| Background Electrolyte | 600 mM phosphate buffer, pH 3.5 | researchgate.net |
| Voltage | -18.5 kV | researchgate.net |
| Temperature | 35 °C | researchgate.net |
| Detection | UV, 200 nm | gimitec.com |
Mass Spectrometry-Based Approaches for Heparin Characterization
Mass spectrometry (MS) has become an indispensable tool for the detailed structural characterization of heparin, particularly when coupled with separation techniques. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Oligosaccharide Profiling
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique for analyzing the complex mixtures of oligosaccharides derived from heparin depolymerization. nih.govcapes.gov.br This approach combines the high-resolution separation capabilities of liquid chromatography with the precise mass measurement and structural information provided by mass spectrometry.
Reversed-phase ion-pairing chromatography is often employed, using a volatile mobile phase that is compatible with electrospray ionization-mass spectrometry (ESI-MS). nih.gov This allows for the effective separation of highly sulfated heparin-derived oligosaccharides. nih.govcapes.gov.br LC-MS can provide detailed information on the composition of heparin, including the identification of oligosaccharides up to 30 saccharide units in length. nih.gov This technique is crucial for understanding the sequence of monosaccharide units and the pattern of sulfation along the heparin chain. nih.gov
Ion-Pair Reversed-Phase UPLC Coupled with Electrospray Quadrupole Time-of-Flight Mass Spectrometry (IPRP-UPLC/ESI-QTof MS)
A particularly advanced and rapid method for heparin analysis involves the use of ion-pair reversed-phase ultra-performance liquid chromatography coupled with electrospray quadrupole time-of-flight mass spectrometry (IPRP-UPLC/ESI-QTof MS). acs.orgnih.gov This technique addresses the challenges posed by the high polarity and structural diversity of heparin oligosaccharides. acs.orgnih.gov
An optimized buffer system, often containing an ion-pairing agent like pentylamine and an additive such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), facilitates highly efficient separation and enhances the mass spectrometric response of the heparin oligosaccharides. acs.orgnih.gov This method can achieve baseline resolution of isomeric heparin oligosaccharides and produces intact molecular ions with minimal sulfate loss during analysis. nih.gov
The IPRP-UPLC/ESI-QTof MS approach is versatile, allowing for detection in both positive and negative ion modes and enabling the identification of structural isomers through tandem MS (MS/MS) experiments. acs.orgnih.gov Its high sensitivity and resolving power make it invaluable for profiling the molecular entities of heparin materials and for comparing the structural variability of samples from different sources. acs.orgnih.gov This method is also applicable to the analysis of low-molecular-weight heparin (LMWH) preparations. nih.gov
Integrated Glycomics and Proteomics Strategies for Heparin Research
The inherent complexity of this compound, a member of the heparan sulfate (HS) family, presents significant analytical challenges. Its structural heterogeneity, arising from variable sulfation patterns and uronic acid epimerization, directly influences its biological activity by dictating its interactions with a wide array of proteins. nih.gov To unravel these intricate structure-function relationships, researchers are increasingly turning to integrated 'omics' strategies. By combining glycomics—the comprehensive study of glycan structures—with proteomics—the large-scale study of proteins—it is possible to systematically map the interactions that govern heparin's physiological and pharmacological effects. researchgate.netnih.gov This integrated approach allows for a more holistic understanding, moving from the analysis of the glycan structure itself to identifying its complete network of protein partners (the interactome) and characterizing the specific nature of these interactions.
Glycan Sequencing and Glycoprotein (B1211001) Interaction Profiling
A foundational aspect of heparin research is determining the precise saccharide sequence, as specific structural motifs are responsible for high-affinity binding to target proteins. nih.govnih.gov Concurrently, profiling the interactions of these defined heparin structures with glycoproteins is essential to understand their biological consequences.
Glycan Sequencing
Traditional methods for sequencing heparin have been a major obstacle to progress due to the molecule's complexity. biorxiv.org However, advanced methodologies now permit the rapid sequencing of heparin and HS saccharides. nih.gov An integrated strategy, often referred to as integral glycan sequencing (IGS), combines chemical and enzymatic steps. biorxiv.org The process typically involves:
Fluorescent Labeling : A fluorescent tag is attached to the reducing end of the heparin saccharide to establish a reading frame. biorxiv.org
Partial Chemical Cleavage : Nitrous acid is used for selective chemical cleavage at internal N-sulfoglucosamine residues, creating a defined set of fragments. nih.govbiorxiv.org
Enzymatic Digestion : A cocktail of specific exoglycosidases and exosulfatases selectively removes monosaccharides and sulfate groups from the non-reducing ends of the fragments. biorxiv.orgnih.gov
Separation and Analysis : The resulting products are separated by techniques like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), yielding a pattern from which the sequence can be directly read. nih.govbiorxiv.orgplos.org
Mass spectrometry (MS), particularly matrix-assisted laser desorption/ionization (MALDI-MS), is also a powerful tool in this workflow, capable of sequencing picomolar quantities of heparin oligosaccharides. nih.govoup.com These advanced sequencing techniques have been successfully applied to determine the structure of heparin oligosaccharides of varying lengths, from tetrasaccharides to decasaccharides. nih.govbiorxiv.org
Glycoprotein Interaction Profiling
Research using SPR has provided detailed insights into how heparin's structural features, such as chain length and sulfation patterns, influence its binding to various glycoproteins. For example, studies on the interaction between heparin and the receptor-binding domain (RBD) of the SARS-CoV-2 spike glycoprotein showed that a minimum chain length of 18 saccharide units was required for efficient binding. nih.gov Furthermore, the use of chemically modified heparin derivatives in competition assays demonstrated that N-sulfo, 6-O-sulfo, and 2-O-sulfo groups are all critical for this interaction. nih.gov
Similar studies have been conducted on other viral and cellular proteins. The interaction profiling of heparin with respiratory syncytial virus (RSV) glycoproteins revealed that the N-sulfo group was most critical for binding to both RSV-G and RSV-F proteins. nih.gov In the case of herpes simplex virus-1 (HSV-1) glycoprotein D, a strong preference for 6-O-sulfation was identified, with 2-O-sulfation playing a more significant role in the presence of the 6-O-sulfate group. acs.org
Carbohydrate microarray technology is another powerful tool for high-throughput interaction profiling. researchgate.netresearchgate.net In this method, a library of synthetic heparin oligosaccharides with defined sequences and sulfation patterns is immobilized on a chip, which is then probed with a target protein to characterize its binding profile. researchgate.net
| Glycoprotein Target | Analytical Method | Key Findings on Heparin Interaction |
|---|---|---|
| SARS-CoV-2 Spike Glycoprotein (RBD) | Surface Plasmon Resonance (SPR) | Binding requires a heparin chain length greater than 18 saccharides; N-sulfo, 6-O-sulfo, and 2-O-sulfo groups are critical for interaction. nih.gov |
| Respiratory Syncytial Virus (RSV) G and F Proteins | Surface Plasmon Resonance (SPR) | Binding affinity (Kₓ) is in the nanomolar range; the N-sulfo group is the most critical modification for binding to both proteins. nih.gov |
| Herpes Simplex Virus-1 (HSV-1) Glycoprotein D | Surface Plasmon Resonance (SPR), Glycan Microarray | Shows a strong preference for 6-O-sulfation. 2-O-sulfation becomes more important in the presence of 6-O-sulfation. acs.org |
| Chemokines (e.g., CCL21, CXCL12) | Heparin Microarray, Surface Plasmon Resonance (SPR) | Different chemokines exhibit significantly different binding profiles. CCL21 binds strongly to a hexasaccharide with GlcNSO₃(6-OSO₃)-IdoA(2-OSO₃) repeats, while others bind weakly or not at all. researchgate.netresearchgate.net |
Proteomics-Based Screening to Identify Heparan Sulfate Interactomes
To fully understand the biological roles of this compound and endogenous heparan sulfate, it is necessary to identify the complete set of proteins they interact with—the "heparan sulfate interactome". nih.gov Proteomics provides powerful, systems-wide strategies to map this interactome. nih.gov
A primary and widely used method for identifying heparin-binding proteins (HBPs) on a large scale is heparin-affinity chromatography coupled with mass spectrometry . nih.govnih.gov In this approach, heparin is immobilized onto a chromatography resin. A complex biological sample, such as cell lysate or plasma, is passed over the resin. nih.govplos.org Proteins with affinity for heparin bind to the column while non-binding proteins are washed away. The bound HBPs are then eluted, typically by increasing the salt concentration, and subsequently identified and quantified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnicoyalife.com
This strategy has been instrumental in identifying hundreds of proteins that interact with HS chains from various functional classes, including:
Growth factors and morphogens (e.g., FGF, VEGF) nih.gov
Cytokines and chemokines nih.gov
Extracellular matrix proteins nih.gov
Coagulation and complement system components nih.gov
Lipases and apolipoproteins nih.gov
One challenge in studying membrane-associated HBPs is their low abundance. To address this, a workflow designated LPHAMS (Limited Proteolysis, Heparin-Affinity, and Mass Spectrometry) has been developed. nih.govnicoyalife.com This technique involves limited proteolysis of live cells to release exposed protein domains, which are then captured by heparin-affinity chromatography and analyzed by LC-MS/MS. nih.govnicoyalife.com This method successfully identified 55 plasma membrane and extracellular proteins, including novel HBPs like C-type lectin 14a (CLEC14A), and also helped map their heparin-binding domains. nih.govnicoyalife.com
The application of these proteomics strategies has yielded significant biological insights. For instance, a heparin-affinity enrichment approach applied to plasma samples from patients with Alzheimer's disease identified a distinct profile of HBPs, including matrisome proteins like SMOC1 and APOE, that were elevated compared to controls and correlated with disease biomarkers. biorxiv.orgnih.gov This highlights the utility of proteomics in discovering disease-relevant changes in the HS interactome.
| Methodology | Description | Application Example / Key Findings |
|---|---|---|
| Heparin-Affinity Chromatography with LC-MS/MS | Complex protein mixtures (e.g., plasma, cell extracts) are passed through a heparin-immobilized column. Bound proteins are eluted and identified by mass spectrometry. nih.govnih.gov | Identified 2,865 proteins from human plasma, revealing an altered HBP profile in Alzheimer's disease, including enrichment of SMOC1, SPON1, and APOE. nih.gov |
| LPHAMS (Limited Proteolysis, Heparin-Affinity, MS) | Live cells undergo limited proteolysis to release surface protein domains, which are then enriched on a heparin column for MS analysis. nih.govnicoyalife.com | Applied to endothelial cells, identifying 55 membrane and extracellular HBPs, including the novel interactor C-type lectin 14a (CLEC14A). nih.govnicoyalife.com |
| Photoaffinity Labeling Proteomics | Uses a synthetic heparin/HS mimetic equipped with a photoactivatable group to covalently trap interacting proteins in a biological sample for subsequent identification by MS. biorxiv.org | A robust strategy for identifying preferred, high-affinity protein targets of GAG mimetics in complex milieu like human plasma, aiding in drug discovery. biorxiv.org |
| Protect and Label Strategy | Lysine (B10760008) residues in a protein's heparin-binding site are protected from chemical modification when bound to heparin. After release, these specific lysines can be labeled and identified by MS. researchgate.net | Successfully identified the heparin-binding sites in proteins like fibroblast growth factor-2 and platelet factor-4. researchgate.net |
Preclinical Applications and Engineered Biomedical Materials Incorporating Sodium Heparin
Development of Heparin-Based Biomaterials
The inherent bioactivity of heparin makes it an attractive component for the development of biomaterials designed to interact with biological systems in a controlled manner. These materials are engineered to leverage heparin's ability to bind with a wide array of biomolecules, thereby influencing cellular behavior and tissue regeneration.
Design Principles and Functionalization Strategies for Enhanced Bioactivity
The design of heparin-based biomaterials is guided by the principle of mimicking the extracellular matrix (ECM) to create a supportive microenvironment for cells. Functionalization strategies are employed to enhance the bioactivity of these materials, primarily by capitalizing on heparin's strong negative charge and specific binding affinities. nih.govnih.gov
Key design principles include:
Electrostatic Interactions: Heparin's high negative charge density allows it to interact with and sequester positively charged molecules, including a variety of growth factors. nih.govnih.gov This interaction is crucial for protecting growth factors from degradation and presenting them to cells in a controlled manner. nih.gov
Affinity-Based Binding: Specific sequences within the heparin polymer chain are recognized by various proteins, leading to high-affinity binding. nih.govkinampark.com This specificity is exploited to create materials that can selectively capture and release therapeutic proteins.
Covalent Immobilization: To ensure the long-term stability and activity of heparin within a biomaterial, covalent attachment methods are often employed. nih.govroyalsocietypublishing.org Techniques such as carbodiimide (B86325) chemistry or Michael addition are used to form stable linkages between heparin and the scaffold material. nih.govroyalsocietypublishing.org
Mimicking Natural Processes: Engineered heparin-based materials are designed to mimic the natural role of heparin and heparan sulfate (B86663) proteoglycans in tissue development and repair. nih.gov This includes modulating growth factor signaling and promoting cell adhesion and proliferation. nih.gov
Functionalization strategies can be broadly categorized as pre-polymerization and post-polymerization modifications. nih.govroyalsocietypublishing.org Pre-polymerization involves the use of functional monomers, while post-polymerization techniques modify the already formed polymer, for example, through UV-initiated coupling. nih.govroyalsocietypublishing.org
Fabrication of Heparin-Functionalized Hydrogels and Nanomaterials
The principles of heparin functionalization are applied to fabricate a range of biomaterials, most notably hydrogels and nanomaterials, for preclinical applications.
Heparin-Functionalized Hydrogels:
Heparin-containing hydrogels are widely used for the controlled release of growth factors and as scaffolds for tissue engineering. nih.gov They can be fabricated from both natural and synthetic polymers. nih.gov
Fabrication Methods: Heparin can be either physically encapsulated or covalently conjugated to the hydrogel network. nih.gov Covalent attachment of maleimide-functionalized heparin to thiol-functionalized polyethylene (B3416737) glycol (PEG) is a common method for creating crosslinked hydrogels. nih.govresearchgate.net The gelation time and mechanical properties of these hydrogels can be tuned by altering the concentrations of the components and the crosslinking density. nih.govresearchgate.net Another approach involves using carbodiimide chemistry to crosslink biopolymers like gelatin or albumin in the presence of heparin. mdpi.com
Properties and Applications: These hydrogels can sequester and release growth factors like basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) in a sustained manner. nih.govnih.gov This controlled release promotes cell proliferation, differentiation, and angiogenesis, making them promising for applications in bone regeneration and wound healing. nih.govacs.org
Heparin-Functionalized Nanomaterials:
Heparin's properties are also harnessed at the nanoscale to create advanced drug delivery systems.
Fabrication Methods: Heparin can be incorporated into nanoparticles through several strategies. nih.gov It can be used to coat the surface of pre-formed nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), via covalent conjugation or electrostatic interaction. nih.gov Alternatively, the high negative charge of heparin can be exploited to form polyelectrolyte complex nanoparticles with positively charged polymers like chitosan (B1678972). nih.gov Photochemical methods have also been used to synthesize heparin-functionalized gold nanoparticles. mdpi.com
Properties and Applications: Heparin-functionalized nanoparticles can protect encapsulated therapeutic agents from degradation and improve their cellular uptake. nih.gov They have been investigated for targeted drug delivery in cancer therapy and for the delivery of growth factors in tissue engineering. nih.govresearchgate.net
Advanced Drug Delivery Systems Utilizing Sodium Heparin
The unique physicochemical properties of this compound have been instrumental in the design of sophisticated drug delivery systems. These systems aim to improve the therapeutic efficacy of various agents by controlling their release, enhancing their stability, and targeting them to specific sites in the body.
Controlled Release Mechanisms of Therapeutic Agents (e.g., growth factors, cytokines)
A primary application of heparin in drug delivery is to modulate the release of therapeutic proteins, particularly growth factors and cytokines. The strong electrostatic interactions between the negatively charged heparin and positively charged domains on these proteins form the basis of this controlled release mechanism. nih.gov
Electrostatic Sequestration: Heparin-functionalized biomaterials can act as reservoirs for growth factors, sequestering them from the surrounding environment and protecting them from proteolytic degradation. nih.gov
Sustained Release: The release of the therapeutic agent is governed by the dissociation of the heparin-protein complex, which can be modulated by factors such as the concentration and molecular weight of the heparin within the material. nih.gov Higher heparin content generally leads to a more sustained release profile. nih.govresearchgate.net For instance, heparin-functionalized hydrogels have been shown to release bFGF in a controlled manner over several weeks. nih.gov
Enzymatic Degradation-Mediated Release: In some systems, the release of the therapeutic agent is triggered by the enzymatic degradation of the heparin-containing matrix by enzymes like heparinase. nih.govresearchgate.net This provides a mechanism for on-demand release in response to specific biological cues.
A study on heparin-embedded poly(aldehyde guluronate) hydrogels demonstrated that the release of bFGF was sustained as the hydrogel degraded, and the cumulative release was inversely proportional to the heparin concentration. researchgate.net Similarly, heparin-functionalized gelatin and albumin hydrogels have shown tunable release of VEGF, dependent on the crosslinking density. mdpi.com
Nanoparticle-Mediated Delivery Platforms (e.g., heparin-coated serum albumin nanoparticles)
Heparin has been successfully incorporated into various nanoparticle formulations to create advanced drug delivery platforms. These platforms offer advantages in terms of targeting, stability, and the ability to carry combination therapies.
Heparin-Coated Nanoparticles: Coating nanoparticles with heparin can enhance their biocompatibility and circulation time. researchgate.net The negative charge imparted by the heparin coating can be used to target inflamed tissues, where there is an accumulation of positively charged proteins. oup.comnih.govmit.edu
Heparin-Coated Serum Albumin Nanoparticles (HEP-HSA NPs): A notable example is the development of heparin-coated human serum albumin nanoparticles. oup.comnih.govmit.edu These nanoparticles have been shown to be effective in targeting inflamed intestinal tissue in preclinical models of inflammatory bowel disease (IBD). oup.comnih.govmit.edu The heparin coating facilitates interaction with the inflamed mucosa. oup.comnih.govmit.edu These nanoparticles can be loaded with both small-molecule drugs and biologics, offering a platform for combination therapy. oup.comnih.govmit.edu
Other Nanoparticle Systems: Besides albumin, other materials like PLGA have been used to create heparin-functionalized nanoparticles for the delivery of growth factors and for cancer therapy. nih.govdovepress.com Starch-coated, PEGylated, and heparin-functionalized iron oxide magnetic nanoparticles have also been synthesized for potential use as a protein drug delivery platform. acs.org
Table 1: Characteristics of Heparin-Coated Human Serum Albumin Nanoparticles (HEP-HSA NPs) This is an interactive table. You can sort and filter the data.
| Property | Value | Reference |
|---|---|---|
| Zeta Potential (before coating) | ~ +10 mV | nih.gov |
| Zeta Potential (after coating) | -38 to -44 mV | nih.gov |
| Coating Efficiency | ~30-50% | nih.gov |
| Targeting Mechanism | Electrostatic interaction with positively charged proteins at inflamed sites | oup.comnih.govmit.edu |
| Therapeutic Application | Inflammatory Bowel Disease (IBD) | oup.comnih.govmit.edu |
Enhancement of Transdermal Permeation for Macromolecules
Transdermal delivery offers a non-invasive route for drug administration, but the skin's barrier function, primarily the stratum corneum, poses a significant challenge for large, hydrophilic molecules like heparin. nih.gov Several strategies have been investigated to enhance the transdermal permeation of heparin.
Chemical Penetration Enhancers: These are compounds that reversibly disrupt the structure of the stratum corneum, thereby increasing its permeability. researchgate.net Examples include laurocapram, nerolidol, and 1,8-cineole. researchgate.net
Colloidal Carrier Systems: Encapsulating heparin in systems like liposomes or other non-ionic colloidal carriers can facilitate its transport across the skin. nih.govkarger.com These carriers can fuse with the skin lipids or create a high drug concentration gradient to drive permeation. karger.com
Physical Enhancement Techniques: Methods like iontophoresis (using a small electric current), electroporation (creating transient pores with high-voltage pulses), and sonophoresis (using ultrasound) have been shown to increase the transdermal delivery of heparin. nih.govresearchgate.net
Peptide-Mediated Delivery: The conjugation of heparin to skin-penetrating peptides (SPPs) has emerged as a promising approach. acs.org One study identified a heptapeptide (B1575542) that, when conjugated to unfractionated heparin, significantly increased its flux across the human epidermis. acs.org
These enhancement strategies aim to overcome the barrier properties of the skin, potentially enabling the topical application of heparin for both local and systemic effects. nih.gov
Novel Oral Delivery Modalities (e.g., utilizing permeability enhancers like SNAC)
The development of an oral formulation for heparin has been a long-standing goal in medicine to replace the need for injections. A significant breakthrough in this area involves the use of permeability enhancers, such as sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC). researchgate.netnih.gov SNAC is a carrier molecule that non-covalently binds to heparin, rendering it more lipophilic and facilitating its transport across the gastrointestinal epithelium. mdpi.com This technology has shown promise in preclinical and clinical studies, demonstrating that oral administration of heparin with SNAC can achieve therapeutic levels of anticoagulation. researchgate.netnih.gov
Research has shown that the combination of unfractionated heparin with SNAC markedly increases its gastrointestinal absorption. researchgate.net Preclinical studies in animal models, including rats and primates, have demonstrated the potential of SNAC to promote the oral absorption of heparin. google.com Clinical studies in healthy volunteers have further confirmed that oral heparin-SNAC can produce a clinically efficacious effect. researchgate.net Studies have indicated that SNAC facilitates the transcellular, rather than paracellular, transport of heparin across intestinal epithelia without causing membrane permeabilization or tight junction disruption. hemostasisllc.com
Another permeability enhancer that has been investigated for the oral delivery of low-molecular-weight heparin (LMWH) is sodium caprate. nih.govnih.gov In vitro studies using Caco-2 cell monolayers showed that sodium caprate could significantly enhance the transport of ardeparin, a type of LMWH. nih.gov In vivo studies in rats demonstrated a relative bioavailability of 27% for ardeparin when co-administered with sodium caprate, achieving therapeutic plasma anti-factor Xa levels without causing damage to the gastrointestinal wall. nih.govnih.gov The primary mechanism of action for sodium caprate is believed to be the transient opening of epithelial tight junctions, thereby increasing paracellular permeability. hemostasisllc.com
Interactive Table: Permeability Enhancers for Oral Heparin Delivery
| Permeability Enhancer | Mechanism of Action | Key Findings |
|---|---|---|
| Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) | Forms a non-covalent, lipophilic complex with heparin, facilitating transcellular transport. mdpi.com | Markedly increases gastrointestinal absorption of unfractionated heparin. researchgate.net |
| Sodium Caprate | Transiently opens epithelial tight junctions, increasing paracellular permeability. hemostasisllc.com | Achieved 27% relative bioavailability of LMWH in rats. nih.govnih.gov |
This compound in Regenerative Medicine and Tissue Engineering Research
This compound's ability to bind to and modulate the activity of various growth factors and proteins has made it a valuable component in regenerative medicine and tissue engineering research. nih.gov
Scaffold Modification for Improved Biocompatibility and Cellular Adhesion
The surface properties of biomaterials are critical for their successful integration with biological systems. rsc.org Heparin immobilization on biomaterial surfaces has been shown to enhance biocompatibility and reduce thrombogenicity. nih.govresearchgate.net Heparinized surfaces exhibit reduced platelet adhesion and improved blood compatibility. nih.gov This is partly due to heparin's ability to inhibit coagulation enzymes through an antithrombin III-mediated pathway. nih.gov
In tissue engineering, scaffolds are often modified with heparin to improve their interaction with cells. For instance, heparin-modified collagen type I/hydroxyapatite nanocomposites have been shown to positively affect the proliferation and osteogenic differentiation of human bone marrow-derived stromal cells (hBMSC). ecmjournal.org The amount of heparin used for modification can influence the cellular response, with lower amounts favoring proliferation and higher amounts promoting differentiation. ecmjournal.org Furthermore, heparin has been incorporated into various materials, including polyurethane for artificial blood vessels and alginate for wound dressings, to improve their biocompatibility and functional properties. rsc.orgmdpi.com
Promotion of Angiogenesis and Re-Endothelialization on Decellularized Scaffolds
A major challenge in tissue engineering is the vascularization of engineered tissues. Heparin plays a crucial role in promoting angiogenesis, the formation of new blood vessels. amegroups.org Heparin-modified decellularized scaffolds have been shown to enhance angiogenesis and re-endothelialization. For example, heparin-conjugated decellularized penile scaffolds provided a superior environment for the growth of human umbilical vein endothelial cells (HUVECs) and promoted angiogenesis. amegroups.org Similarly, heparin immobilization on decellularized liver scaffolds (DLS) has been demonstrated to reduce thrombosis, promote re-endothelialization, and enhance angiogenesis. mdpi.comscilit.com In vivo studies have shown a significant increase in the number of blood vessels in heparin-modified DLS compared to unmodified scaffolds. mdpi.comnih.gov
The pro-angiogenic effect of heparin is partly attributed to its ability to bind and stabilize angiogenic growth factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). amegroups.org By localizing these growth factors, heparin-modified scaffolds can create a microenvironment that is conducive to new blood vessel formation. amegroups.orgmdpi.com
Studies in Bone Formation and Regeneration: Supporting Osteoblast and Stem Cell Proliferation
This compound has demonstrated a complex and dose-dependent role in bone formation and regeneration. It can influence the proliferation and differentiation of osteoblasts and mesenchymal stem cells (MSCs), which are critical for bone healing. nih.govfrontiersin.org Some studies have shown that heparin can enhance WNT and FGF signaling pathways, which are involved in the proliferation of human embryonic stem cells and the differentiation of osteogenic cells. nih.govfrontiersin.org
Low doses of heparin (<200 ng/ml) have been reported to have a variable effect on the proliferation of human mesenchymal stem cells (hMSCs), while higher doses (≥100 µg/ml) can inhibit cell growth. nih.govresearchgate.net Heparin-functionalized hydrogels and nanoparticles have been developed to support the viability and differentiation of hMSCs. nih.gov The binding of heparin to bone morphogenetic proteins (BMPs), such as BMP-2, is of particular interest. Heparin can protect BMP-2 from degradation and enhance its osteoinductive activity, potentially allowing for the use of lower doses of this potent growth factor in clinical applications. nih.govupenn.edu However, some studies suggest that the addition of heparin alone to a collagen scaffold may not be sufficient to promote bone regeneration in vivo. upenn.edu
Investigational Role in Wound Healing Mechanisms and Biomaterial Integration
Heparin's influence on various cellular processes makes it a subject of investigation for its role in wound healing and the integration of biomaterials. Its ability to modulate inflammation and promote angiogenesis are key aspects of the wound healing cascade. rsc.org Heparin-loaded alginate wound dressings have been shown to enhance the angiogenic and anti-microbial effects of the dressing material. rsc.org
The integration of biomaterials is often hampered by foreign body reactions and poor vascularization. Heparin modification of biomaterials can improve their biocompatibility and promote tissue integration. By reducing platelet adhesion and thrombosis, heparin-coated materials can minimize adverse reactions at the implant site. nih.gov Furthermore, by promoting angiogenesis, heparin can facilitate the delivery of nutrients and oxygen to the surrounding tissue, thereby supporting tissue regeneration and integration of the biomaterial.
Modulation of Mesenchymal Stem Cell Differentiation Pathways (e.g., osteogenic lineages)
This compound has been shown to modulate the differentiation of mesenchymal stem cells (MSCs) into various lineages, with a notable effect on osteogenic differentiation. nih.govbiotechrep.ir Studies have indicated that heparin can enhance osteogenesis through pathways such as the phosphoinositide 3-kinase/Akt/RUNX2 pathway. researchgate.net Treatment of human umbilical cord-derived MSCs with heparin sodium salt has been shown to upregulate the expression of osteogenic markers like RUNX2 and COL1A1, while downregulating stemness markers like OCT4 and NANOG, suggesting a promotion of osteogenic differentiation. biotechrep.irbiotechrep.ir
The effect of heparin on MSC differentiation is often dose-dependent. nih.gov For instance, in the context of collagen/hydroxyapatite scaffolds, lower amounts of heparin were found to favor proliferation of hBMSCs, while higher amounts promoted osteogenic differentiation. ecmjournal.org The interaction of heparin with various growth factors, such as those from the TGF-β/BMP superfamily, FGFs, and Wnts, plays a crucial role in its ability to influence MSC fate. nih.gov This makes heparin a valuable tool for directing stem cell differentiation in tissue engineering applications aimed at regenerating bone and other tissues.
Interactive Table: Effects of this compound on Mesenchymal Stem Cells
| Effect | Key Findings |
|---|---|
| Proliferation | Variable effect at low doses (<200 ng/ml); inhibitory at high doses (≥100 µg/ml). nih.govresearchgate.net |
| Osteogenic Differentiation | Promotes osteogenesis by upregulating markers like RUNX2 and COL1A1. biotechrep.irresearchgate.net |
| Signaling Pathways | Influences TGF-β/BMP, FGF, and Wnt signaling pathways. nih.gov |
Investigational Therapeutic Properties of this compound in Preclinical Models
This compound, a widely utilized anticoagulant, has demonstrated a range of therapeutic properties beyond its effects on blood coagulation in various preclinical studies. These investigations highlight its potential in modulating inflammation, inhibiting tumor progression, and combating viral and microbial infections.
Anti-inflammatory Mechanisms and Interaction with Inflammatory Mediators
This compound exhibits significant anti-inflammatory activity through multiple mechanisms that are largely independent of its anticoagulant properties. researchgate.netnih.gov These actions make it a subject of interest for developing novel anti-inflammatory therapies. researchgate.net
Key anti-inflammatory mechanisms of heparin include:
Neutralization of Cationic Mediators: Heparin's highly negative charge allows it to bind to and neutralize a variety of positively charged inflammatory mediators. researchgate.net This includes key cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8). researchgate.net
Inhibition of Adhesion Molecules: Heparin can block P-selectin and L-selectin, which are crucial for the initial steps of leukocyte rolling and adhesion to the endothelium during an inflammatory response. researchgate.netnih.govmdpi.com This interference with leukocyte recruitment to tissues is a primary component of its anti-inflammatory effect. researchgate.netnih.gov Unfractionated heparin (UFH) has been shown to be more potent than low-molecular-weight heparin (LMWH) in inhibiting neutrophil adhesion. mdpi.com
Inhibition of Inflammatory Cell Activation and Recruitment: Heparin has been observed to inhibit the activation of various inflammatory cells and limit their recruitment to inflamed tissues. researchgate.netnih.gov It can also inhibit the release of enzymes and cytotoxic mediators from these cells. researchgate.net
Interaction with HMGB1: Heparin can inhibit the inflammatory response induced by High Mobility Group Box 1 (HMGB1) by preventing its binding to receptors like Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end-product (RAGE) on macrophages. mdpi.commdpi.com
Modulation of Signaling Pathways: Unfractionated heparin can inhibit the lipopolysaccharide-induced activation of endothelial cells by targeting the p38 MAPK and NF-κB signaling pathways. nih.gov Similarly, LMWH has been shown to inhibit the TLR4-MyD88-NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. frontiersin.org
Bradykinin Formation: Mast cell-released heparin can initiate the production of bradykinin, a hormone that contributes to inflammatory symptoms like swelling. ki.se This occurs through the activation of factor XII (Hageman Factor) in the blood coagulation system. ki.se
Preclinical studies in animal models have demonstrated that heparin can reduce eosinophil and neutrophil infiltration in inflamed tissues. nih.gov
Antiviral and Antimicrobial Properties and Mechanisms of Action
Heparin and its derivatives have demonstrated broad-spectrum antiviral activity, which is independent of their anticoagulant properties. nih.govresearchgate.net This has sparked interest in their potential as therapeutic agents against various viral infections. researchgate.netmdpi.com
The primary antiviral mechanism of heparin involves its ability to interfere with the attachment of viruses to host cells. nih.govmdpi.com Many viruses, including SARS-CoV-2, utilize heparan sulfate proteoglycans (HSPGs) on the cell surface for initial attachment. nih.govmdpi.com Heparin, being structurally similar to heparan sulfate, can competitively bind to viral proteins, thereby blocking their entry into host cells. nih.govmdpi.com
Key findings from preclinical antiviral studies:
SARS-CoV-2: Unfractionated heparin (UFH) has shown potent antiviral effects against live wild-type SARS-CoV-2, with significantly stronger activity compared to low-molecular-weight heparins (LMWHs). researchgate.netsoton.ac.uk Heparin has been observed to bind to and destabilize the receptor-binding domain (RBD) of the spike protein, directly inhibiting its interaction with the human ACE2 receptor. researchgate.netsoton.ac.uk
Zika Virus (ZIKV): Heparin can inhibit ZIKV replication in human neural progenitor cells by interfering with the early stages of viral entry. mdpi.com
General Antiviral Action: By inhibiting heparanase, heparin and its derivatives can also limit the spread of viruses after replication, as heparanase activity facilitates the release of new viral particles. nih.gov
Regarding its antimicrobial properties, the evidence is more complex. While some research suggests heparin may have some inhibitory effects on certain bacteria, other studies indicate it can interfere with the body's natural antimicrobial defenses. One study found that heparin had no significant antimicrobial effect against several common pathogens and could even inhibit the antibacterial activity of blood-derived antimicrobial compounds. frontiersin.orgnih.govoup.com In contrast, another study reported that immobilizing heparin and chitosan on titanium surfaces exhibited excellent antibacterial activity against both Escherichia coli and Staphylococcus aureus. nih.gov
| Virus | Mechanism of Action | Effect | Reference |
| SARS-CoV-2 | Binds to spike protein RBD, inhibits binding to ACE2 | Potent antiviral activity | researchgate.netsoton.ac.uk |
| Zika Virus (ZIKV) | Interferes with viral entry | Inhibits viral replication | mdpi.com |
Efficacy Studies in Experimental Sepsis Models
Heparin has been investigated in experimental models of sepsis for its potential to improve outcomes, not only due to its anticoagulant effects but also its anti-inflammatory properties. mdpi.comresearchgate.net Sepsis is characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction, often involving widespread microvascular thrombosis and inflammation. nih.gov
Preclinical studies in various animal models of sepsis have yielded mixed but often promising results:
Improved Survival and Organ Function: Some studies have shown that unfractionated heparin can increase survival in experimental septic shock models. researchgate.net In a canine septic shock model, UFH was found to improve intestinal microcirculation. nih.gov A meta-analysis of clinical trials has suggested that heparin may reduce 28-day mortality in patients with severe sepsis. nih.govd-nb.info
Anti-inflammatory Effects: In endotoxemic hamsters, heparin was effective in reducing leukocyte rolling and arteriolar vasoconstriction, indicating a protective effect on the microcirculation. scielo.br It has also been shown to reduce the release of pro-inflammatory cytokines. mdpi.com
Dose-Dependent Effects: The efficacy and safety of heparin in sepsis models can be dose-dependent. In a study with E. coli-challenged mice, higher doses of heparin increased the hazard ratio of death. nih.gov
The mechanisms underlying the potential benefits of heparin in sepsis are multifaceted and include:
Anticoagulation: Preventing the formation of microthrombi that can lead to organ damage. researchgate.netnih.gov
Anti-inflammation: Neutralizing inflammatory mediators and inhibiting leukocyte activation and recruitment, as described in section 6.4.1. mdpi.comscielo.br
Interaction with Pathogens: Animal studies have suggested that heparin can bind to lipopolysaccharide (LPS), a component of gram-negative bacteria, potentially reducing mortality from these infections. oup.com
Surface Functionalization of Medical Devices with Heparin for Improved Biocompatibility
The surface of medical devices that come into contact with blood is prone to triggering thrombosis and inflammatory responses, which can lead to device failure and adverse clinical events. researchgate.netresearchgate.net To mitigate these issues, surface functionalization with this compound has become a widely adopted and mature strategy to enhance the biocompatibility of these devices. researchgate.netresearchgate.net
The primary principle behind heparin coating is to mimic the natural anticoagulant properties of the endothelial glycocalyx. researchgate.net This is achieved by immobilizing heparin onto the device surface, where it can actively prevent thrombus formation at the material-blood interface. researchgate.net
Several technologies have been developed for heparin coating, with a major focus on creating stable and effective surfaces:
Covalent Bonding: This method involves chemically attaching heparin to the device surface. researchgate.net A well-known commercial example is the Carmeda® Bioactive Surface (CBAS®), which utilizes end-point attachment of heparin. researchgate.netresearchgate.net This specific orientation ensures that the heparin molecules are accessible to bind with antithrombin III (AT-III), catalyzing the inhibition of clotting factors. researchgate.net
Layer-by-Layer Assembly: This technique involves the sequential deposition of oppositely charged polymers. For instance, a nanoporous titanium surface can be first treated to form hydroxyl radicals, followed by the immobilization of heparin and then chitosan. nih.gov
Spacer-Mediated Attachment: Heparin can be coupled to a biocompatible polymer via a spacer molecule. google.com This spacer helps to ensure that the binding site of the heparin molecule remains accessible to its target proteins in the blood. google.com
Benefits of Heparin Surface Functionalization:
Reduced Thrombosis: Heparin-coated surfaces effectively reduce the formation of thrombi by inactivating clotting factors like thrombin and factor Xa through the potentiation of AT-III. researchgate.netdrugbank.com This has been demonstrated by a reduction in protein absorption, blood clot mass, and platelet adhesion on heparinized surfaces. nih.gov
Minimized Inflammatory Response: By creating a more biocompatible surface, heparin coatings can significantly lessen inflammatory reactions at the device interface. researchgate.net
While heparin coatings are highly effective, a potential concern is the risk of heparin-induced thrombocytopenia (HIT), a serious immune-mediated complication. researchgate.netsmartreactors.com Research into using low-molecular-weight heparin (LMWH) for surface functionalization is ongoing, as it may offer a safer alternative with a lower risk of HIT. researchgate.net
| Technology | Description | Application | Reference |
| Carmeda® Bioactive Surface (CBAS®) | Covalent end-point attachment of heparin | Stents, blood pumps, catheters, vascular prostheses | researchgate.netresearchgate.net |
| Layer-by-Layer Assembly | Sequential immobilization of heparin and chitosan on alkali-treated titanium | Blood contact medical devices | nih.gov |
| Spacer-Mediated Coupling | Attaching heparin to a polymer via a spacer to ensure accessibility | Implantable devices like stents | google.com |
Future Perspectives and Grand Challenges in Sodium Heparin Research
Overcoming the Structural Complexity and Heterogeneity Barrier
A defining challenge in heparin research is its inherent structural complexity and heterogeneity. nih.gov Heparin is not a single molecular entity but a heterogeneous mixture of polysaccharide chains. frontiersin.org These chains vary in length and in the pattern of sulfation along the polymer backbone. nih.govfrontiersin.org This structural diversity arises from its non-template-driven biosynthesis in mast cells and is further influenced by the purification processes. nih.gov
The heterogeneity of sodium heparin complicates the establishment of clear structure-activity relationships. nih.gov To tackle this, researchers are employing a suite of advanced analytical techniques. High-performance liquid chromatography (HPLC), capillary electrophoresis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are pivotal in these efforts. scispace.com Orthogonal methods, such as combining Strong-Anion-Exchange HPLC (SAX-HPLC) with 2D NMR (HSQC), are proving powerful for detailed characterization of heparin batches. frontiersin.orgresearchgate.net These techniques allow for the identification and quantification of the various disaccharide building blocks and unusual structural motifs within the heparin chains. frontiersin.orgnih.gov Mass spectrometry, particularly when coupled with gentle ionization and fragmentation techniques like electron detachment dissociation (EDD), enables the sequencing of heparin-derived oligosaccharides. nih.gov The integration of data from multiple analytical platforms is crucial for a comprehensive understanding of heparin's structural nuances. nih.gov
Advancements in the Development of Homogeneous and Structurally Defined Heparin Oligosaccharides
To circumvent the challenges posed by heparin's heterogeneity, significant efforts are directed towards the synthesis of homogeneous and structurally defined heparin oligosaccharides. nih.gov These pure compounds are invaluable tools for dissecting the specific structural requirements for interaction with various proteins and for developing new therapeutics with improved specificity. nih.govrsc.org
Both chemical and chemoenzymatic strategies are being pursued. diva-portal.org
Chemical Synthesis: This approach offers precise control over the final structure, allowing for the creation of specific sulfation patterns and chain lengths. mdpi.com However, it is often a long and arduous process, involving numerous protection and deprotection steps. nih.govdiva-portal.org Despite these challenges, chemical synthesis has successfully produced complex oligosaccharides, including a 40-mer heparin-related sequence. rsc.org
Chemoenzymatic Synthesis: This strategy has emerged as a powerful alternative, combining the flexibility of chemical synthesis with the high specificity of enzymes. diva-portal.orgresearchgate.net It utilizes recombinant heparan sulfate (B86663) biosynthetic enzymes to build and modify oligosaccharide chains in a controlled manner. rsc.orgtandfonline.com This method has been successfully used to generate libraries of heparin oligosaccharides and to produce ultra-low and low-molecular-weight heparins with defined structures and biological activities. rsc.orgnih.gov A key advantage is the ability to produce authentic heparin molecules through a much shorter synthetic route compared to purely chemical methods. nih.gov
| Synthesis Approach | Key Advantages | Key Challenges | Notable Achievements |
|---|---|---|---|
| Chemical Synthesis | Precise structural control. mdpi.com | Tedious, multi-step processes with potentially low yields. diva-portal.org | Synthesis of a 40-mer heparin-related oligosaccharide. rsc.org |
| Chemoenzymatic Synthesis | High specificity, shorter synthetic routes, produces authentic structures. researchgate.netnih.gov | Requires availability and optimization of specific biosynthetic enzymes. tandfonline.com | Gram-scale synthesis of homogeneous LMWHs and ULMWHs. nih.gov |
Pioneering New Frontiers in Recombinant and Synthetic Heparin Production
The reliance on animal tissues for heparin production presents challenges related to supply chain safety and potential contamination. diva-portal.org This has spurred pioneering research into recombinant and synthetic production methods to create "bioengineered" heparin.
One promising avenue is the metabolic engineering of microorganisms or mammalian cell lines. researchgate.net
Escherichia coli : Researchers are engineering E. coli to produce heparosan, a precursor polysaccharide that can then be chemically and enzymatically modified to yield heparin-like molecules. mdpi.comtandfonline.com
Chinese Hamster Ovary (CHO) Cells: CHO cells naturally produce heparan sulfate, a close structural relative of heparin. tandfonline.com By genetically engineering these cells to express key enzymes from the heparin biosynthetic pathway, such as N-deacetylase/N-sulfotransferase (NDST2) and 3-O-sulfotransferase (3-OST), scientists are working towards producing heparin with anticoagulant activity directly in cell culture. tandfonline.comtandfonline.com
These bioengineering approaches aim to provide a safer, more sustainable, and highly controlled source of heparin, free from the risks associated with animal-derived products. pnas.org The goal is to produce bioengineered heparin that is chemically and biologically similar to the current porcine-derived products. pnas.org
Innovations in Rational Design of Heparin-Based Biomaterials for Targeted Applications
The unique ability of heparin to interact with a vast array of biomolecules, including growth factors and extracellular matrix components, makes it an attractive candidate for the development of advanced biomaterials. nih.gov Through rational design, scientists are creating heparin-based materials with tailored properties for specific biomedical applications, moving far beyond its anticoagulant role.
Innovations in this field include:
Hydrogels: Heparin is being incorporated into hydrogel scaffolds for tissue engineering and regenerative medicine. researchgate.net These hydrogels can promote cell adhesion, proliferation, and differentiation by mimicking the natural extracellular matrix. They also serve as excellent vehicles for the controlled release of growth factors, enhancing tissue repair. nih.govfrontiersin.org
Nanoparticles: Heparin-based nanoparticles are being developed for targeted drug delivery. researchgate.netfrontiersin.org By functionalizing nanoparticles with heparin, researchers can improve their stability, biocompatibility, and ability to deliver therapeutic agents specifically to diseased tissues, such as tumors. researchgate.netmdpi.com
Surface Coatings: Heparin is used as a coating for medical devices, such as stents and catheters, to improve their biocompatibility and reduce the risk of thrombosis. researchgate.net
The design of these materials often involves chemical modifications and crosslinking strategies to control their physical and chemical characteristics, such as degradation rates and mechanical strength.
| Biomaterial Type | Key Applications | Design Principle | Example |
|---|---|---|---|
| Hydrogels | Tissue engineering, controlled drug release. researchgate.net | Mimicking the extracellular matrix, sequestering growth factors. | Heparin-poloxamer hydrogels for wound healing. nih.govfrontiersin.org |
| Nanoparticles | Targeted drug delivery, cancer therapy. researchgate.netfrontiersin.org | Improving stability and biocompatibility, targeting specific cell receptors. frontiersin.orgmdpi.com | Heparin-conjugated nanoparticles for anticancer drug delivery. researchgate.net |
| Surface Coatings | Improving biocompatibility of medical devices. researchgate.net | Reducing protein adsorption and platelet adhesion. nih.gov | Heparin-coated stents to prevent thrombosis. researchgate.net |
Integration of Multi-Omics Data and Systems Biology Approaches for Comprehensive Heparin Understanding
To fully grasp the complex biological roles of heparin, researchers are moving towards a systems-level understanding. This involves the integration of multi-omics data—genomics, proteomics, transcriptomics, and metabolomics—to build comprehensive models of how heparin and heparan sulfate interact within biological systems. nih.govnih.gov
A systems biology approach allows for the investigation of the "heparin/HS interactome," the network of proteins that bind to heparin and heparan sulfate. nih.govresearchgate.net By combining data from literature mining and affinity proteomics, scientists have identified hundreds of human proteins that interact with heparin/HS. nih.gov Analysis of this interactome reveals that these proteins form a highly interconnected network involved in critical physiological and pathological processes, including development, inflammation, and cancer. nih.govresearchgate.net
This holistic view helps to:
Identify new therapeutic targets.
Understand the flow of information from the extracellular environment to intracellular signaling pathways. nih.gov
Elucidate the complex interplay between different biomolecules in health and disease. frontiersin.org
The integration of diverse datasets, from the atomic detail of heparin's structure to the global network of its protein interactions, represents a grand challenge. scilifelab.se However, it holds the key to unlocking the full therapeutic potential of this remarkable molecule and designing next-generation heparin-based therapies. nih.gov
Q & A
Q. How do researchers reconcile conflicting findings in heparin sodium’s role in cancer studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
